Product packaging for BARIUM ALUMINATE(Cat. No.:CAS No. 12004-05-6)

BARIUM ALUMINATE

Cat. No.: B085480
CAS No.: 12004-05-6
M. Wt: 255.29 g/mol
InChI Key: QKYBEKAEVQPNIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Barium Aluminate (BaAl2O4) is a high-purity inorganic compound supplied as a powder for research and development purposes. It is characterized by its high melting point of approximately 1827°C and its insolubility in water . This compound is primarily investigated for its hydraulic properties, making it a critical material in the development of advanced refractory binders and cements . Research indicates that refractory castables based on this compound cement offer superior performance compared to those using calcium aluminate, including higher refractoriness (usable above 1850°C), enhanced thermal shock resistance due to a lower thermal expansion coefficient, and faster setting and hardening . These properties make it a promising material for specialized applications in the steel-making industry and for radiation-proof plasters, owing to the high density of the BA phase which provides good protection against γ- and X-rays . Beyond refractories, this compound is a subject of interest in materials science for the development of functional ceramics. When modified with silica, it can form barium aluminium silicate (BaAl2Si2O8, or celsian), a highly refractory glass-ceramic with a high melting point (1760°C), low thermal expansion, and low dielectric constant, suitable for high-temperature composites and electrical insulators . Furthermore, synthetic routes produce this compound in nanomaterial form, which exhibits a band gap of 3.4 eV and strong photoluminescence, suggesting significant potential for a range of photonic applications . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ba(AlO2)2<br>Al2BaO4 B085480 BARIUM ALUMINATE CAS No. 12004-05-6

Properties

CAS No.

12004-05-6

Molecular Formula

Ba(AlO2)2
Al2BaO4

Molecular Weight

255.29 g/mol

IUPAC Name

barium(2+);oxido(oxo)alumane

InChI

InChI=1S/2Al.Ba.4O/q;;+2;;;2*-1

InChI Key

QKYBEKAEVQPNIN-UHFFFAOYSA-N

SMILES

[O-][Al]=O.[O-][Al]=O.[Ba+2]

Canonical SMILES

[O-][Al]=O.[O-][Al]=O.[Ba+2]

Other CAS No.

12004-05-6

Origin of Product

United States

Synthetic Methodologies and Controlled Growth of Barium Aluminate Phases

Solid-State Reaction Techniques for Crystalline Barium Aluminates

Solid-state reaction is a conventional and widely employed method for synthesizing crystalline barium aluminates. This technique involves the direct reaction of solid precursors at elevated temperatures, leading to the formation of the desired product through diffusion and reaction at the interfaces of the solid particles.

High-Temperature Calcination Processes for Phase Formation

High-temperature calcination is a critical step in the solid-state synthesis of barium aluminates, driving the decomposition of precursors and the subsequent reaction to form various aluminate phases. The process typically involves heating a mixture of barium and aluminum precursors, such as barium carbonate (BaCO₃) and alumina (B75360) (Al₂O₃), at temperatures often exceeding 1000°C. unavarra.es

The formation of different barium aluminate phases is highly dependent on the calcination temperature. For instance, studies have shown the formation of barium monoaluminate (BaAl₂O₄) at temperatures around 900°C. researchgate.net As the temperature increases, further reactions can occur. For example, barium hexaaluminate (BaAl₁₂O₁₉) formation is often observed at temperatures of 1200°C and above. researchgate.netresearchgate.net The transformation to the α-Al₂O₃ phase is also a consideration at high temperatures. researchgate.net The sequence of phase formation can be complex, often involving intermediate phases. Research has indicated that the reaction between BaCO₃ and Al₂O₃ can initially produce BaAl₂O₄, which then reacts with excess Al₂O₃ at higher temperatures to form BaAl₁₂O₁₉. unavarra.esresearchgate.net

The duration of the calcination process also plays a significant role. Longer reaction times at high temperatures are often necessary to ensure the completion of the reaction and to obtain a pure, single-phase product. unavarra.es For example, a heat treatment at 1500°C for 2 hours has been used to synthesize nearly monophasic Ba-β-Al₂O₃. researchgate.net

Stoichiometric Control and Precursor Chemistry

The stoichiometry of the final this compound product is directly dictated by the molar ratio of the barium and aluminum precursors in the initial mixture. researchgate.net Precise control over the starting composition is therefore essential for obtaining the desired phase. Barium aluminates can exist in various stoichiometric compositions, including barium monoaluminate (BaO·Al₂O₃), trithis compound (3BaO·Al₂O₃), and barium hexaaluminate (BaO·6Al₂O₃). researchgate.net

The choice of precursors significantly influences the reaction kinetics and the properties of the final product. Common precursors for solid-state synthesis include:

Barium sources: Barium carbonate (BaCO₃) researchgate.netresearchgate.net, barium oxide (BaO) umich.edu, barium nitrate (B79036) google.com, and barium hydroxide (B78521) google.com.

Aluminum sources: Alumina (Al₂O₃) in its various polymorphic forms (e.g., γ-Al₂O₃) unavarra.esresearchgate.net, aluminum nitrate nonahydrate core.ac.uk, and boehmite (γ-AlOOH) researchgate.netresearchgate.net.

The reactivity of the precursors is a key factor. For instance, using finely powdered and highly reactive precursors can enhance the reaction rate by increasing the surface area available for reaction. bdu.ac.in Mechanical activation, such as ball milling of the precursor mixture, can also lower the decomposition temperature of precursors like BaCO₃ and promote their reaction with Al₂O₃. researchgate.net

Solution-Based Synthesis Approaches

Solution-based synthesis methods offer several advantages over solid-state reactions, including better homogeneity of the precursor mixture at the atomic level, which can lead to lower synthesis temperatures and the formation of nanostructured materials. unavarra.es

Sol-Gel Methodologies for Nanostructured Barium Aluminates

The sol-gel method is a versatile solution-based technique for synthesizing nanostructured barium aluminates. sumdu.edu.uasumdu.edu.ua This process involves the formation of a "sol" (a colloidal suspension of solid particles in a liquid) which is then converted into a "gel" (a solid network containing the liquid phase). Subsequent drying and calcination of the gel yield the final ceramic product. sumdu.edu.ua

The sol-gel process typically utilizes metal alkoxides or metal salts as precursors. For this compound synthesis, common precursors include barium nitrate sumdu.edu.uaup.ac.za, aluminum nitrate nonahydrate core.ac.uksumdu.edu.ua, and a chelating agent like citric acid core.ac.ukup.ac.za or a polymerizing agent like polyvinyl alcohol (PVA). researchgate.net The chelating or polymerizing agent helps to form a stable polymeric network, ensuring a homogeneous distribution of the metal cations. core.ac.uk

The method used to dry the gel significantly impacts the properties of the final this compound product. core.ac.uk Different drying techniques can lead to variations in particle size, morphology, and even the phase composition of the calcined material.

Common drying methods include:

Conventional Heat Treatment: Drying in an oven at a controlled temperature (e.g., 130°C) is a standard method. core.ac.ukresearchgate.net This can result in a crystalline powder composed of large particle agglomerates. core.ac.uk

Microwave Radiation: Microwave-assisted drying can lead to a more uniform distribution of barium in the gel and can promote the formation of barium aluminates at lower temperatures. core.ac.uk The rapid and volumetric heating in microwave processing can result in coarser particles compared to conventional heating. core.ac.uk

Supercritical Drying: This technique can produce aerogels with higher specific surface areas and porosity compared to xerogels obtained through conventional drying. unavarra.es

The choice of drying method affects the decomposition of nitrates and other organic components in the gel, which in turn influences the subsequent phase formation during calcination. core.ac.uk

The sol-gel synthesis of this compound involves a series of phase and structural transformations as the precursor gel is heated. Thermal analysis techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are often used to study these transformations. core.ac.ukresearchgate.net

Initially, the as-prepared gel is typically amorphous. core.ac.uk Upon heating, the following general sequence of events occurs:

Dehydration and Decomposition: Adsorbed and crystalline water are removed, followed by the decomposition of nitrates and organic components. core.ac.ukaip.org

Formation of Intermediate Phases: As the temperature increases, intermediate phases such as barium carbonate and various alumina polymorphs (e.g., γ-Al₂O₃) may form. hanrimwon.com

Crystallization of this compound: The formation of the desired this compound phase, such as hexagonal BaAl₂O₄, typically begins at temperatures above 800°C. core.ac.ukaip.org The exact crystallization temperature can be lower than in solid-state methods due to the atomic-level mixing achieved in the sol-gel process. researchgate.net

The final crystal structure and phase purity depend on the calcination temperature and time. For example, fully crystalline barium hexaaluminate has been produced at temperatures as low as 1200°C using the sol-gel method. core.ac.uk

Research Findings on this compound Synthesis

Synthesis MethodPrecursorsKey Findings
Solid-State Reaction BaCO₃, Al₂O₃Formation of BaAl₂O₄ at ~900°C and BaAl₁₂O₁₉ at ≥1200°C. researchgate.netresearchgate.netresearchgate.net Mechanical activation can lower reaction temperatures. researchgate.net
Sol-Gel Ba(NO₃)₂, Al(NO₃)₃·9H₂O, Citric AcidAllows for lower synthesis temperatures compared to solid-state methods. researchgate.net The drying method (heat vs. microwave) influences particle size and phase formation dynamics. core.ac.uk
Sol-Gel Auto-Combustion Metal Nitrates, Urea (B33335)A rapid, low-energy method to produce high-purity, nanocrystalline BaAl₂O₄. sumdu.edu.uasumdu.edu.ua
Co-precipitation Metal Nitrates, Ammonium (B1175870) Carbonate/BicarbonateThe choice of precipitant affects the precursor phases and the properties of the final aluminate. doi.org
Hydrothermal Barium and Aluminum Nitrates, UreaCan produce precursors that, upon calcination, yield barium aluminates. unavarra.esresearchgate.net

Co-precipitation and Homogeneous Precipitation Routes

Co-precipitation is a widely utilized wet-chemical method for synthesizing this compound. This technique involves the simultaneous precipitation of barium and aluminum precursors from a solution, leading to a homogeneous mixture of the components at a molecular level. unavarra.es This homogeneity facilitates the formation of the desired this compound phase at lower calcination temperatures compared to solid-state reactions. unavarra.es

In a typical co-precipitation synthesis of BaAl₂O₄, aqueous solutions of barium nitrate and aluminum nitrate are used as precursors. iitbhu.ac.in A precipitating agent, such as ammonium carbonate or ammonia (B1221849) solution, is added to the mixed metal nitrate solution under controlled pH and temperature to induce the formation of a precipitate. iitbhu.ac.inacs.org For instance, one method involves the drop-wise addition of a 25% ammonia solution to a solution containing barium nitrate and aluminum nitrate (in a 1:2 molar ratio) at 40°C with constant stirring until a final pH of 10-11 is achieved. iitbhu.ac.in The resulting suspension is then aged, filtered, washed, dried, and finally calcined to obtain the BaAl₂O₄ powder. iitbhu.ac.in The calcination temperature is a critical parameter; for example, a calcination temperature of 600°C has been identified as suitable for the formation of the BaAl₂O₄ phase from a co-precipitated precursor. iitbhu.ac.in

Homogeneous precipitation is a variation of the precipitation method where the precipitating agent is generated in-situ throughout the solution, leading to more uniform particle size and morphology. For example, Fe-doped BaAl₂O₄ nanoparticles have been prepared via a homogeneous precipitation method, resulting in particles with an average size of 32 nm. niscair.res.in In this process, a solution of barium chloride, ferric chloride, and aluminum chloride is mixed with a solution of 2-amino ethanol, leading to the formation of a gel which is then filtered, washed, dried, and calcinated at 700°C for 2 hours. niscair.res.in

The choice of precipitant can also influence the final product. A comparative study on the synthesis of barium-calcium-aluminates using ammonium carbonate (AC) and ammonium hydrogen carbonate (AHC) as precipitants revealed that the AC precipitant facilitated the formation of NH₄Al(OH)₂CO₃ and barium calcium carbonate in the precursor, while the AHC precipitant resulted in an amorphous γ-AlOOH phase and carbonate. doi.org Both precursors, however, converted to the desired aluminate phase after sintering at 1200°C. doi.org

Table 1: Comparison of Co-precipitation Parameters for this compound Synthesis

Parameter Details Reference
Precursors Barium nitrate, Aluminum nitrate nonahydrate iitbhu.ac.in
Precipitant 25% Ammonia solution iitbhu.ac.in
pH 10-11 iitbhu.ac.in
Temperature 40°C iitbhu.ac.in
Aging Time 6 hours iitbhu.ac.in
Calcination Temp. 600°C for 4 hours iitbhu.ac.in
Final Product BaAl₂O₄ iitbhu.ac.in
Precursors Barium chloride, Ferric chloride, Aluminum chloride niscair.res.in
Precipitant 2-amino ethanol niscair.res.in
Calcination Temp. 700°C for 2 hours niscair.res.in
Final Product Fe-doped BaAl₂O₄ niscair.res.in
Precursors Ba(NO₃)₂, Ca(NO₃)₂, Al(NO₃)₃ doi.org
Precipitants Ammonium carbonate (AC), Ammonium hydrogen carbonate (AHC) doi.org
pH (final solution) 8.6 (AC), 7.4 (AHC) doi.org
Temperature 60°C doi.org
Sintering Temp. 1200°C doi.org

| Final Product | Ba₃CaAl₂O₇ | doi.org |

Hydrothermal and Solvothermal Syntheses

Hydrothermal and solvothermal methods are versatile techniques for synthesizing crystalline materials from solutions under elevated temperatures and pressures. These methods offer excellent control over particle size, morphology, and crystallinity.

Hydrothermal synthesis of this compound typically involves heating a mixed aqueous solution of barium and aluminum salts, often in the presence of a precipitating agent or a surfactant, in a sealed autoclave. For instance, single crystalline BaAl₂O₄ nanoplatelets have been synthesized through a facile hydrothermal treatment of a mixed solution of barium nitrate and aluminum nitrate in the presence of surfactants, followed by post-growth annealing. tsijournals.com Another study demonstrated the synthesis of nanosized (10–30 nm) hexagonal barium monoaluminate by calcination of precursors obtained through hydrolytic precipitation from a mixed solution of barium and aluminum nitrates with urea at 180°C. nmlindia.org The process involves the initial formation of barium carbonate and boehmite, which then transform into barium monoaluminate at higher calcination temperatures (around 1000-1200°C). nmlindia.org

Six different this compound hydrates have been prepared using methods that include precipitation from supersaturated solutions and hydrothermal synthesis. nist.gov For example, BaO·Al₂O₃·2H₂O and BaO·Al₂O₃·H₂O were prepared hydrothermally. nist.gov

Solvothermal synthesis is similar to the hydrothermal method, but it utilizes non-aqueous solvents. This allows for the synthesis of materials that may not be stable in water or for achieving different morphologies. For example, Ba-doped CeO₂ nanopowders have been prepared via a solvothermal process in an ethylene (B1197577) glycol solution at temperatures between 210°C and 230°C for 6 hours. scientific.net This method yielded spherical nanopowders with an average size below 10 nm. scientific.net

Table 2: Research Findings on Hydrothermal/Solvothermal Synthesis of this compound

Method Precursors Conditions Product Key Findings Reference
Hydrothermal Barium nitrate, Aluminum nitrate, Surfactants Facile hydrothermal treatment, post-growth annealing Single crystalline BaAl₂O₄ nanoplatelets Shape-dependent phosphorescence properties can be examined. tsijournals.com
Hydrothermal Barium nitrate, Aluminum nitrate, Urea Hydrolytic precipitation at 180°C, then calcination Nanosized (10-30 nm) hexagonal BaAl₂O₄ Formation of BaCO₃ and boehmite precursors, conversion to BaAl₂O₄ at 1000-1200°C. nmlindia.org
Hydrothermal - - BaO·Al₂O₃·2H₂O, BaO·Al₂O₃·H₂O Two lower hydrates of this compound were prepared. nist.gov

| Solvothermal | Metal nitrates, Ammonium hydroxide, Ethylene glycol | 210-230°C for 6 hours | Spherical Ba-doped CeO₂ nanopowders (<10 nm) | Synthesis is possible under mild temperature and pressure in ethylene glycol. | scientific.net |

Combustion Synthesis Methods

Combustion synthesis is a time- and energy-efficient method for producing a wide range of materials, including phosphors. This method utilizes a highly exothermic redox reaction between an oxidizer (e.g., metal nitrates) and a fuel (e.g., urea). The heat generated during the reaction is often sufficient to sustain the reaction and lead to the formation of the desired crystalline product in a very short time. aip.org

The urea combustion method is particularly effective for preparing phosphor materials. aip.org The process involves dissolving metal nitrates and urea in water to form a homogeneous solution. This solution is then heated, leading to dehydration and subsequent ignition of the mixture. The combustion reaction is typically rapid and results in a voluminous, foamy product.

For instance, europium-doped barium magnesium aluminate (BaMgAl₁₀O₁₇:Eu²⁺) blue phosphors have been prepared via a solution combustion method at 550°C using urea as a fuel. aip.orgiaea.org This method yielded a pure crystalline phase of BaMgAl₁₀O₁₇ with a crystallite size of about 40 nm, although an intermediate phase of BaAl₂O₄ was also observed. aip.orgiaea.org Similarly, Eu²⁺ and Dy³⁺ co-doped calcium, barium, and strontium aluminate phosphors have been synthesized at an initiating combustion temperature of 500°C with urea as the fuel. ufs.ac.za The combustion method is considered more efficient than solid-state or sol-gel methods as it requires lower temperatures (500-600°C) and a much shorter reaction time (around 5 minutes). ufs.ac.za Another example is the preparation of red-emitting BaAl₂O₄:Cr³⁺ phosphor material by a urea combustion route, which took only 5 minutes. nju.edu.cn

Table 3: Parameters for Urea Combustion Synthesis of this compound Phosphors

Phosphor Material Dopants Initiating Temp. Fuel Key Findings Reference
BaMgAl₁₀O₁₇ Eu²⁺ 550°C Urea Formation of pure crystalline phase with 40 nm crystallite size. aip.orgiaea.org
BaAl₂O₄ Eu²⁺, Dy³⁺ 500°C Urea Efficient synthesis at low temperature and short time. ufs.ac.za

Self-propagating high-temperature synthesis (SHS), also known as combustion synthesis, is a process where a highly exothermic reaction, once initiated by a local heat source, propagates through the reactants in the form of a combustion wave. unipv.it This method is characterized by extremely high temperatures (up to 3000 K) and rapid reaction rates (up to 25 cm/s), making it an energy-efficient route for synthesizing various materials, including intermetallics, ceramics, and composites. unipv.it

The SHS method has been successfully employed to synthesize Eu²⁺ doped this compound (BaAl₂O₄:Eu²⁺) and strontium aluminate (SrAl₂O₄:Eu²⁺) phosphors. scientific.net The reactions were conducted in an SHS reactor under a static argon gas atmosphere. scientific.netresearchgate.net The resulting BaAl₂O₄:Eu²⁺ phosphor exhibited broad-band UV-excited luminescence in the green region, peaking at 501 nm. scientific.net The optimal doping concentration of Eu²⁺ was found to be 10.5 mol% for BaAl₂O₄:Eu²⁺. scientific.net Similarly, Eu²⁺ and Dy³⁺ co-doped BaAl₂O₄ phosphors have been prepared by an in-situ SHS method, showing green emission at 503 nm. scientific.net

The SHS method can also be used to produce composite materials. For example, barium titanate-barium aluminate composites have been prepared from a BaO₂-TiO₂-Al reactant system in an SHS reactor under an argon atmosphere. researchgate.net

Microwave-Assisted Synthesis and its Impact on Reaction Kinetics

Microwave-assisted synthesis has emerged as a promising technique for accelerating chemical reactions and preparing materials with unique properties. acs.org Unlike conventional heating methods that rely on conduction and convection, microwave heating involves the direct interaction of microwaves with the material, leading to rapid and volumetric heating. acs.org This can result in significantly shorter reaction times, higher reaction rates, and improved product yields. acs.orgnih.gov

The application of microwaves in the synthesis of this compound and related materials has been shown to have a significant impact on reaction kinetics. For instance, in the microwave-assisted transesterification of oil using a barium oxide (BaO) catalyst, the reaction rate constant was found to be two orders of magnitude higher than that of the conventional reaction. frontiersin.org This enhancement is often attributed to the formation of "hot spots" on the catalyst surface, where the temperature is significantly higher than the bulk temperature. frontiersin.org

In the context of phosphor synthesis, microwave radiation has been used in the treatment of gels for preparing this compound-based luminescent materials. core.ac.uk The use of microwaves led to the coarsening of particles to sizes of 350-550 nm. core.ac.uk

Studies on the microwave-assisted synthesis of BaTiO₃ from hydrate (B1144303) precursors have shown that BaTiO₃ powders can be synthesized at temperatures as low as 100°C. nih.gov The kinetics of the reaction were found to be diffusion-controlled under microwave heating, whereas they were interface-controlled under conventional heating. nih.gov The enhanced reaction kinetics under microwave irradiation were attributed to the generation of charged radicals, such as OH⁻ groups, which were identified through real-time charge flux measurements and spectroscopic analysis. nih.gov The microwave leaching of rare earth elements from waste phosphors, including barium magnesium aluminate, has also been shown to be more efficient than conventional heating, with lower activation energies and shorter reaction times. mdpi.com

Table 4: Impact of Microwave-Assisted Synthesis on Reaction Kinetics

System Observation Impact on Kinetics Proposed Mechanism Reference
Transesterification on BaO catalyst Reaction rate constant two orders of magnitude higher than conventional method. Significant acceleration of reaction. Formation of "hot spots" on catalyst surface. frontiersin.org
BaTiO₃ synthesis from hydrate precursors Synthesis at 100°C; diffusion-controlled reaction. Lower reaction temperature and altered reaction mechanism compared to conventional heating. Generation of charged radicals (OH⁻) by microwave interaction with precursors. nih.gov

| Leaching of Y and Eu from waste phosphors | Reduced reaction time and activation energy compared to conventional heating. | Enhanced leaching efficiency. | Microwave heating strengthens the reaction and reduces activation energy. | mdpi.com |

Crystallography and Structural Elucidation of Barium Aluminate Phases

Polymorphism and Crystalline Phase Identification

Barium aluminate (BaAl2O4) exhibits polymorphism, meaning it can exist in different crystal structures. The most common forms are hexagonal and monoclinic. brunel.ac.ukresearchgate.netdoi.org The identification of these phases is typically carried out using X-ray diffraction (XRD), which provides a unique fingerprint for each crystal structure. rsc.orgresearchgate.netup.ac.za

The hexagonal phase of this compound is a well-studied crystalline form. rsc.orgresearchgate.netup.ac.za It is often the subject of research due to its interesting properties and structural characteristics.

The hexagonal form of BaAl2O4 is classified as a "stuffed tridymite" structure. researchgate.nettandfonline.comresearchgate.netyu.edu.jo This structure is composed of a three-dimensional network of corner-sharing AlO4 tetrahedra. researchgate.nettandfonline.comresearchgate.net This network creates hexagonal channels, and within these channels, the barium ions (Ba2+) are located. tandfonline.comresearchgate.net The term "stuffed" refers to the presence of these barium ions within the tridymite-like framework of alumina (B75360) tetrahedra.

Depending on the specific conditions, hexagonal this compound can crystallize in different space groups, which describe the symmetry of the crystal lattice. The high-temperature paraelectric phase of BaAl2O4 is often described by the space group P6₃22. researchgate.nettandfonline.com However, at room temperature, a ferroelectric phase with the space group P6₃ is commonly observed. rsc.orgresearchgate.nettandfonline.comirb.hr This P6₃ structure can be considered a superstructure of the P6₃22 parent structure. researchgate.net The transition between these two phases is a subject of scientific interest and is characterized by a tilting of the AlO4 tetrahedra. tandfonline.com Some studies also indicate that the local structure within nano-domains might be orthorhombic or monoclinic, suggesting a more complex structural picture than a simple macroscopic average. brunel.ac.ukresearchgate.net

Space Group Variations of Hexagonal this compound.
PhaseSpace GroupKey Characteristics
High-Temperature (Paraelectric)P6₃22Parent structure. researchgate.net
Room Temperature (Ferroelectric)P6₃Characterized by tilting of AlO₄ tetrahedra. tandfonline.com Considered a superstructure of P6₃22. researchgate.net

The lattice parameters define the size and shape of the unit cell of a crystal. For hexagonal BaAl2O4, these parameters are crucial for confirming the phase and understanding its structural details. Different studies have reported slightly varying lattice parameters, which can be influenced by the synthesis method and any dopants present. up.ac.zairb.hr

For the P6₃22 space group, reported lattice constants are approximately a = 5.2211(1) Å and c = 8.7898(1) Å. researchgate.netirb.hr For the P6₃ space group, which represents a doubled unit cell in the a and b directions, the lattice constants are approximately a = 10.449(1) Å and c = 8.793(1) Å. irb.hr Another study reported lattice parameters of a = 10.48 Å and c = 8.81 Å for the P6₃ space group. materialsproject.org The determination of these parameters is typically done through Rietveld refinement of X-ray diffraction data.

Reported Lattice Parameters for Hexagonal BaAl₂O₄.
Space Groupa (Å)c (Å)Source
P6₃225.2211(1)8.7898(1) researchgate.netirb.hr
P6₃10.449(1)8.793(1) irb.hr
P6₃10.488.81 materialsproject.org
P6₃1.0350.870 up.ac.za

While the hexagonal form is common, this compound can also adopt a monoclinic crystal structure. brunel.ac.ukdoi.org This is particularly observed in solid solutions with strontium aluminate (SrAl2O4), where the structure can transition from hexagonal to monoclinic as the strontium content increases. brunel.ac.uk The monoclinic phase of aluminates is often described by the space group P2₁. doi.orgresearchgate.netscientific.net For instance, in the BaₓEu₁₋ₓAl₂O₄ system, a phase transition from monoclinic (P2₁) to hexagonal (P6₃) is observed with increasing barium content. doi.org Some research suggests that even in what appears to be hexagonal BaAl2O4, the local symmetry of nano-domains could be monoclinic. brunel.ac.ukresearchgate.net

Barium hexaaluminate (BaAl₁₂O₁₉) is another important compound in the this compound family. It possesses a layered structure and is known for its high thermal stability. researchgate.netosti.govrsc.org

Hydrated Barium Aluminates (e.g., Ba2[Al2(OH)10])

Hydrated barium aluminates represent a class of compounds where water molecules or hydroxyl groups are incorporated into the crystal lattice. An example is dibarium dialuminate decahydroxide, Ba2[Al2(OH)10]. The structure of this hydrated phase is notably different from its anhydrous counterparts, primarily due to the presence of complex anionic groups.

Other Stoichiometric this compound Compounds (e.g., Ba3Al2O6, Ba3CaAl2O7, Ba5CaAl4O12)

Beyond the more common this compound phases, other stoichiometric compounds exist, some of which incorporate additional cations. These include tribarium dialuminate (Ba3Al2O6), as well as more complex structures like Ba3CaAl2O7 and Ba5CaAl4O12.

Ba3Al2O6 : Tribarium dialuminate is considered a cementitious compound. Its structure is related to the cubic perovskite structure.

Ba3CaAl2O7 and Ba5CaAl4O12 : The incorporation of other alkaline earth cations like calcium can lead to the formation of mixed-cation barium aluminates. These compounds exhibit complex crystal structures and are of interest for their potential luminescent properties when doped with activator ions.

CompoundFormulaCrystal SystemSpace Group
Tribarium dialuminateBa3Al2O6CubicPa3̅
---Ba3CaAl2O7------
---Ba5CaAl4O12------

Advanced Structural Refinement Methodologies

The precise determination of the crystal structures of this compound phases relies on advanced analytical techniques. These methods are crucial for understanding the atomic arrangements, bond lengths, and angles that define the crystallographic nature of these materials.

Rietveld refinement is a powerful technique used for the analysis of powder X-ray diffraction (PXRD) data. It is widely applied to barium aluminates to obtain detailed structural information from polycrystalline samples. This method involves fitting the entire experimental diffraction pattern with a calculated profile based on a proposed crystal structure model. Through this process, lattice parameters, atomic positions, and site occupancies can be refined to a high degree of accuracy. Rietveld analysis has been instrumental in characterizing the various polymorphs of this compound and in studying phase transitions as a function of temperature. For instance, it has been used to confirm the hexagonal structure of BaAl2O4 at room temperature and to analyze the structural changes that occur upon heating.

For an unambiguous determination of a crystal structure, single-crystal X-ray diffraction (SCXRD) is the definitive method. This technique provides the most precise information on atomic coordinates, thermal displacement parameters, and bond distances and angles. While growing single crystals of barium aluminates can be challenging due to their high melting points, successful studies have provided invaluable insights into their complex structures. For example, single-crystal studies have been essential in resolving the stuffed tridymite-type framework of BaAl2O4, revealing the ordered arrangement of AlO4 tetrahedra and the location of the barium atoms within the channels of the structure.

Local Structural Environment and Coordination Chemistry

The local structural environment and coordination chemistry of the constituent ions are fundamental to understanding the properties of barium aluminates. In the various this compound phases, aluminum is typically found in tetrahedral coordination with oxygen, forming AlO4 tetrahedra. These tetrahedra are the basic building blocks of the aluminate framework.

Coordination Polyhedra of Barium and Aluminum

In the most common this compound phase, BaAl₂O₄, the structure is a stuffed-tridymite derivative. researchgate.net This structure consists of a three-dimensional framework built from corner-sharing AlO₄ tetrahedra. researchgate.net The aluminum ions are in four-fold coordination with oxygen, forming these characteristic tetrahedral units. materialsproject.orgmaterialsproject.org The Al-O bond lengths within these tetrahedra are typically in the range of 1.74 to 1.76 Å. materialsproject.orgmaterialsproject.org This framework of AlO₄ tetrahedra creates tunnels or channels running through the structure. researchgate.net

The larger barium cations are located within these channels, "stuffing" the tridymite-like framework. researchgate.net The coordination of the barium ion is more complex and can vary depending on the specific polymorph and preparation conditions. In the hexagonal P6₃22 space group, the Ba²⁺ ion is bonded to nine oxygen atoms in a distorted geometry. materialsproject.org For the P6₃ space group, two inequivalent Ba²⁺ sites exist. One site features Ba²⁺ in an 8-coordinate geometry, while the other is 9-coordinated. materialsproject.org Across these sites, Ba-O bond distances can range from approximately 2.69 to 3.21 Å. materialsproject.orgirb.hr This nine-fold coordination for barium is a recurring feature in BaAl₂O₄. researchgate.netresearchgate.net

Other this compound phases exhibit different coordination environments. In the complex mixed-anion aluminate, Ba₈[Al₃O₁₀][AlO₄], aluminum exists in both isolated AlO₄ tetrahedra and as Al₃O₁₀ trimers. cambridge.orggeoscienceworld.org In this structure, there are seven distinct crystallographic sites for barium, with coordination numbers ranging from six to nine. cambridge.orggeoscienceworld.org In barium hexaaluminate (Ba₀.₇₉Al₁₀.₉O₁₇.₁₄), which has a β-alumina type structure, the barium ion is located at a specific 6h site. capes.gov.br Conversely, in certain hydrated barium aluminates, such as α-Ba₂[Al₄(OH)₁₆] and Ba₂[Al₂(OH)₁₀], the aluminum ions are found in octahedral coordination, forming Al(OH)₆ units that share edges to create complex anions. iucr.orgiucr.org

Compound/PhaseCationCoordination NumberCoordination Geometry / PolyhedronSource(s)
BaAl₂O₄ (P6₃ space group) Ba²⁺ (Site 1)8- materialsproject.org
Ba²⁺ (Site 2)9Distorted q6 materialsproject.org
Al³⁺4AlO₄ Tetrahedra materialsproject.org
BaAl₂O₄ (P6₃22 space group) Ba²⁺9Distorted q6 researchgate.netmaterialsproject.org
Al³⁺4AlO₄ Tetrahedra researchgate.netmaterialsproject.org
Ba₃Al₂O₆ Al³⁺4AlO₄ Tetrahedra (in 12-membered rings) researchgate.net
Ba₈[Al₃O₁₀][AlO₄] Ba²⁺6 to 9- cambridge.orggeoscienceworld.org
Al³⁺4AlO₄ Tetrahedra and Al₃O₁₀ trimers cambridge.orggeoscienceworld.org
Ba₀.₇₉Al₁₀.₉O₁₇.₁₄ (Hexaaluminate) Ba²⁺-Located at 6h site near Beevers-Ross site capes.gov.br
α-Ba₂[Al₄(OH)₁₆] (Hydrate) Ba²⁺10Irregular iucr.org
Al³⁺6Al(OH)₆ Octahedra iucr.org
Ba₂[Al₂(OH)₁₀] (Hydrate) Al³⁺6Al(OH)₆ Octahedra iucr.org
Ba₄Al₇Li₂₈.₀₈O₂₆.₉₂N₁.₀₈ Ba²⁺10- acs.orgnih.gov
Al³⁺4AlO₃N/AlO₄ Tetrahedra acs.orgnih.gov

Site Occupancy Factors and Cation Distribution

Site Occupancy Factor (SOF) is a crystallographic parameter that describes the fraction of a specific atomic site that is occupied by a particular type of atom. In an ideal, perfectly ordered crystal, all sites are fully occupied (SOF = 1.0). However, in many real materials, including various barium aluminates, sites can be partially occupied (SOF < 1.0) or occupied by a mixture of different cations. This leads to compositional variations, non-stoichiometry, and structural disorder. The study of SOF and cation distribution is crucial for understanding the structure-property relationships in these materials.

A clear example of partial occupancy is found in a barium silico-aluminate phase with the stoichiometry Ba₁₃.₃₅Al₃₀.₇Si₅.₃O₇₀. unige.ch In its crystal structure, one of the barium sites (a Wyckoff 2a site) is only partially filled, with a refined site occupation factor of approximately 0.67, meaning about one-third of these positions are vacant. unige.ch

Cation distribution becomes particularly important in doped or substituted aluminates. This compound structures often possess multiple, crystallographically distinct sites for both barium and aluminum, making them versatile hosts for various dopant ions. irb.hr For instance, the BaAl₂O₄ structure (P6₃ space group) has two different Ba²⁺ sites and four different Al³⁺ sites. researchgate.netirb.hr When dopants are introduced, they may preferentially occupy certain sites over others. This preferential substitution is governed by factors like ionic radius, charge balance, and the local coordination environment of the site.

Similarly, in materials with a stuffed-tridymite structure, the distribution of cations within the tetrahedral framework and in the interstitial channels can lead to different superstructures and symmetries. acs.org In Ba(Co₁₋ₓZnₓ)SiO₄, which has a stuffed-tridymite structure related to barium aluminates, the Co²⁺ and Zn²⁺ ions share occupancy of the tetrahedral sites, while the Ba²⁺ ions occupy three distinct sites within the channels. cambridge.org The homogeneous distribution of cations at a molecular level is a key objective in precursor-based synthesis methods to ensure the formation of a pure, homogeneous ceramic material. umich.edu

The determination of site occupancy and cation distribution is typically accomplished through detailed analysis of diffraction data (X-ray or neutron) using techniques like Rietveld refinement, where the SOF is a refinable parameter. unige.chacs.org This analysis reveals whether sites are fully or partially occupied and can unravel how different elements are distributed throughout the crystal lattice. osti.gov

Compound SystemPhenomenonDescriptionSource(s)
Ba₁₃.₃₅Al₃₀.₇Si₅.₃O₇₀ Partial Site OccupancyA specific Ba²⁺ site (Wyckoff 2a) is partially occupied with a Site Occupancy Factor (SOF) of ~0.67. unige.ch
BaFeₓAl₁₂₋ₓO₁₉ Preferential Cation DistributionFe³⁺ dopants preferentially substitute for Al³⁺ at the 2a (octahedral) and 12k (tetrahedral) crystallographic sites. acs.orgcapes.gov.br
BaAl₂O₄ (P6₃) Multiple Host SitesFeatures two structurally inequivalent Ba²⁺ sites and four distinct Al³⁺ sites, allowing for versatile doping possibilities. researchgate.netirb.hr
Ba₀.₇₉Al₁₀.₉O₁₇.₁₄ Non-stoichiometryThe non-stoichiometric composition implies vacancies or partial occupancies. Ba²⁺ ions were detected only at the 6h site. capes.gov.br
Stuffed Tridymites Cation OrderingThe ordering of different cations on the tetrahedral framework sites and the A-sites within the channels influences the overall symmetry and structure. acs.org

Phase Transitions and Thermodynamic Stability Relationships

Thermal Stability and Decomposition Pathways of Barium Aluminates

Barium aluminates exhibit notable thermal stability, a crucial property for their application in high-temperature environments such as refractory materials. nih.govresearchgate.net The decomposition and phase transformation behavior of barium aluminates are influenced by factors like temperature, atmosphere, and the initial composition of the precursors.

The synthesis of barium aluminates often involves the solid-state reaction between barium carbonate (BaCO3) and alumina (B75360) (Al2O3). The decomposition of BaCO3 typically begins around 800°C. e-tarjome.com As the temperature increases, the resulting barium oxide (BaO) reacts with Al2O3 to form various barium aluminate phases. For instance, in the synthesis of barium hexaaluminate (BaAl12O19), monothis compound (BaAl2O4) often forms as an intermediate phase at lower temperatures. ias.ac.in This BaAl2O4 then reacts with excess alumina at higher temperatures to form the final hexa-aluminate phase.

Studies have shown that the thermal stability of alumina can be enhanced by the addition of barium. researchgate.netbibliotekanauki.pl Barium species, particularly dispersed baria, can retard the loss of specific surface area and the transformation of alumina to its α-phase at high temperatures. researchgate.net The formation of barium hexa-aluminate, known for its high thermal stability, also contributes to this stabilization. acs.org

The thermal decomposition pathways can be complex and may involve several intermediate phases. For example, in the BaO-CaO-Al2O3 system, the thermal decomposition of the initial impregnate can lead to the formation of BaO, which then reacts to form various mixed aluminates. nasa.gov The specific decomposition reactions and the resulting phases depend on the stoichiometry of the starting materials and the processing conditions. nasa.gov

Table 1: Thermal Decomposition and Phase Formation of Barium Aluminates

Starting MaterialsTemperature (°C)Observed PhasesKey Observations
BaCO3 and Al2O3800BaCO3, Al2O3, trace BaAl2O4Initial decomposition of BaCO3 and formation of BaAl2O4 begins. e-tarjome.com
BaCO3 and Al2O3900BaAl2O4, BaCO3, Al2O3Increased formation of BaAl2O4. e-tarjome.com
BaCO3 and Al2O31200BaAl2O4Single phase BaAl2O4 is observed. e-tarjome.comresearchgate.net
BaCO3 and Al2O31400BaAl2O4, α-Al2O3BaAl2O4 remains the major phase. researchgate.net
BaCO3 and Al2O3 (Ba/Al ratio ≥1:6)1400BaAl2O4, α-Al2O3, Ba-β-Al2O3Formation of barium hexa-aluminate becomes more prominent. researchgate.net

High-Temperature Phase Transformations

Nucleation and Growth Dynamics of Crystalline Phases

The formation of crystalline this compound phases from amorphous or precursor materials is governed by nucleation and growth processes. In sol-gel synthesis, for example, samples can be X-ray amorphous up to 800°C. core.ac.ukaip.org However, the nucleation of the main BaAl2O4 phase can be detected as early as 650°C, with the formation of hexagonal this compound occurring at 800°C. core.ac.ukaip.org

The growth of crystalline phases is a dynamic process influenced by temperature and time. Molecular dynamics simulations have been employed to study the kinetics of spontaneous, homogeneous nucleation and growth of crystals in supercooled liquids, providing insights into the early stages of crystallization. weebly.com For barium sulfate, another barium compound, the crystal habit is significantly influenced by supersaturation and mixing ratios, with different morphologies observed under different conditions. rsc.org The presence of additives can also markedly alter crystal morphology, for instance, inducing the formation of needle-like bundles or hollow cones. rsc.org

In the case of barium titanate, another perovskite-related material, multiple nucleation events can occur on the surface of colloidal precursor particles. researchgate.net These nanocrystallites can then self-orient and grow through processes like Ostwald ripening. researchgate.net The specific morphology of the final crystals is often controlled by the selective adsorption of molecules onto certain crystal planes, which inhibits growth on those surfaces. researchgate.net

Influence of Annealing Temperature on Crystallite Size

For instance, in the preparation of BaAl2O4:Eu2+/Eu3+ phosphors, the average crystallite size, as determined by the Scherrer equation, was found to increase from 45 nm to 109 nm as the annealing temperature was raised from 900°C to 1300°C. rsc.org This increase in crystallite size is accompanied by a decrease in lattice strain, indicating improved crystallinity. rsc.org Field emission scanning electron microscopy (FE-SEM) analysis further confirms this trend, showing an increase in particle size with higher annealing temperatures due to sintering effects. rsc.org

This relationship between annealing temperature and crystallite size is not unique to this compound. Similar trends have been observed in other materials like barium hexaferrite and peroxo-titanate nanotubes. naturalspublishing.commdpi.com In barium hexaferrite, increasing the annealing temperature from 900°C to 1200°C resulted in grain growth and the formation of a single-phase material. naturalspublishing.com For peroxo-titanate nanotubes, the crystallite size of the anatase phase increased from approximately 13 nm at 350°C to 19 nm at 460°C. mdpi.com

Table 2: Effect of Annealing Temperature on this compound Crystallite Size

Annealing Temperature (°C)Average Crystallite Size (nm)Average Particle Size (nm)
9004544
10006798
110083110
1200101367
1300109600
Data sourced from a study on Eu-doped BaAl2O4 phosphors. rsc.org

Low-Temperature Phase Transitions (e.g., Ferroelectric-Paraelectric Transitions)

This compound (BaAl2O4) undergoes a ferroelectric-paraelectric phase transition at temperatures significantly above room temperature. researchgate.net This transition has been studied using various techniques, including X-ray diffraction (XRD), electron diffraction, and infrared (IR) spectroscopy. researchgate.net The transition temperature is reported to be in the range of 400 to 450 K. researchgate.net

The ferroelectric phase of BaAl2O4 possesses a hexagonal crystal structure with the space group P63, while the high-temperature paraelectric phase has the space group P6322. tandfonline.comresearchgate.net The transition from the paraelectric to the ferroelectric phase is accompanied by a doubling of the unit cell dimensions in the a-b plane. tandfonline.comresearchgate.net This transition is reversible and occurs over a wide temperature range, with fluctuating interfaces. tandfonline.comresearchgate.net

The structural difference between the two phases primarily lies in the arrangement of the Al-O strings along the c-axis. tandfonline.comresearchgate.net In the paraelectric phase, all these strings are equivalent. In contrast, the ferroelectric phase exhibits an ordered arrangement of alternating straight and corrugated strings, leading to the doubling of the a and b cell parameters. tandfonline.comresearchgate.net

Group theoretical analysis has shown that the spontaneous polarization in BaAl2O4 arises from a secondary order parameter, which explains its small value, a characteristic of improper ferroelectrics. aps.org First-principles calculations have confirmed that a primary order parameter becomes unstable at the transition temperature, driving the secondary order parameters to non-zero values through coupling. aps.org

For comparison, barium titanate (BaTiO3), a well-known ferroelectric material, undergoes a sequence of phase transitions from cubic to tetragonal, then to orthorhombic, and finally to rhombohedral upon cooling. mdpi.comrsc.org The ferroelectric to paraelectric (tetragonal to cubic) transition in bulk BaTiO3 occurs at around 393 K. rsc.org

Influence of Compositional Modifications on Phase Stability

The phase stability of barium aluminates can be significantly influenced by compositional modifications, such as the substitution of cations or the variation of the Ba/Al ratio. These modifications can lead to the formation of different phases and alter the transition temperatures.

In the BaAl2O4-SrAl2O4 solid solution, the substitution of barium with strontium affects the ferroelectric-paraelectric phase transition. researchgate.net The transition temperature is dependent on the composition. researchgate.net Similarly, the partial substitution of Al3+ with Fe3+ in BaAl2O4 can lead to the formation of new modulated structures. researchgate.net

The ratio of barium to aluminum is a critical factor in determining the resulting this compound phases. researchgate.net At a Ba/Al ratio of 1:2, pure monothis compound (BaAl2O4) is typically formed. researchgate.net When the ratio is 1:12, β-barium hexa-aluminate (Ba-β-Al2O3) is the predominant phase. researchgate.net Varying the Ba/Al ratio between these values can lead to mixtures of phases. researchgate.net For instance, at 1200°C, BaAl2O4 is the major phase regardless of the Ba/Al ratio, but at 1400°C, with a Ba/Al ratio of ≥1:6, the formation of Ba-β-Al2O3 becomes more prominent. researchgate.net

The addition of other oxides can also influence phase formation. For example, the addition of SiO2 to a this compound system can lead to the formation of barium aluminum silicate (B1173343) (celsian, BaAl2Si2O8). researchgate.net The addition of barium oxide as a modifier to γ-Al2O3 can suppress the γ-to-α phase transition, thereby improving the thermal stability of the alumina. bibliotekanauki.pl In the dry reforming of methane, the addition of barium to a Ni/YZr catalyst helps to stabilize the cubic phase of ZrO2. acs.org

The aging process of the precipitate in a continuous precipitation synthesis method can also affect the phase composition. matec-conferences.org It has been observed that aging the precipitate can lead to an increase in the concentration of 3BaO·Al2O3. matec-conferences.org

Phase Equilibria Studies in this compound Systems (e.g., BaO-Al2O3-H2O)

Understanding the phase equilibria in this compound systems is essential for controlling the synthesis and properties of these materials. The BaO-Al2O3-H2O system at 30°C has been studied to understand the hydration of various barium aluminates and to establish the stable and metastable phase relationships. nist.gov

In this system, all barium aluminates are found to be hydrolyzed by water. nist.gov The stable solid phases at 30°C are gibbsite (Al2O3·3H2O), barium hydroxide (B78521) octahydrate (Ba(OH)2·8H2O), and, over a narrow range of concentrations, likely 2BaO·Al2O3·5H2O. nist.gov Several hydrated barium aluminates, such as BaO·Al2O3·7H2O, exhibit a range of metastable solubility. nist.gov The composition of these hydrates can be sensitive to the humidity of the environment. nist.gov For example, BaO·Al2O3·7H2O can lose one molecule of water in dry air. nist.gov

Thermodynamic calculations have been used to predict phase equilibria in more complex oxide systems containing BaO and Al2O3, particularly in the context of molten core-concrete interactions during severe nuclear reactor accidents. iaea.org These studies show that fission products like BaO can have strong interactions with other oxides such as SiO2 and ZrO2, leading to their retention in the condensed phases rather than being vaporized. iaea.org

The BaO-Al2O3 binary system has also been thermodynamically assessed using the CALPHAD (Calculation of Phase Diagrams) technique. researchgate.net This involves optimizing a set of thermodynamic functions based on experimental phase equilibrium data and thermodynamic properties to create a comprehensive phase diagram. researchgate.net Such studies are crucial for predicting phase formation and stability over a wide range of compositions and temperatures.

Stable and Metastable Solid Phases

This compound (BaAl₂O₄) and related compounds in the BaO-Al₂O₃ system are known for their complex phase behavior, exhibiting several stable and metastable solid phases depending on temperature, pressure, and synthesis conditions. The primary compound, BaAl₂O₄, is particularly noted for a significant phase transition from a ferroelectric to a paraelectric state.

At room temperature (around 25°C), BaAl₂O₄ typically crystallizes in a hexagonal structure with the space group P6₃. brunel.ac.ukirb.hr This phase is ferroelectric. researchgate.net Upon heating, it undergoes a reversible phase transition to a high-temperature paraelectric (PE) phase. tandfonline.com This transition is accompanied by a doubling of the unit cell dimensions in the a-b plane and a change in the space group to P6₃22. tandfonline.comarxiv.org The transition temperature (Curie temperature, Tc) for this change is reported to be in the range of 400–450 K (127–177°C). brunel.ac.ukresearchgate.net One study pinpointed the structural phase transition at 451.4 K. arxiv.org The transition has been described as unconventional, being driven by two competing soft modes. arxiv.org

The crystal structure of the low-temperature ferroelectric (FE) phase (space group P6₃) and the high-temperature paraelectric phase (space group P6₃22) differ mainly in the configuration of Al-O strings along the c-axis. tandfonline.com In the paraelectric phase, all these strings are equivalent, whereas in the ferroelectric phase, straight and corrugated strings alternate in an ordered manner. tandfonline.com The complexity of the structure is further highlighted by the presence of two inequivalent crystallographic sites for barium ions (Ba1 and Ba2) and four distinct, tetrahedrally coordinated aluminum sites (Al1 to Al4) in the P6₃ hexagonal structure. irb.hr

Beyond the most common BaAl₂O₄, the BaO-Al₂O₃ system contains several other thermodynamically stable aluminates. nuczu.edu.ua Thermodynamic studies have estimated data for compounds such as Ba₃Al₂O₆ and BaAl₁₂O₁₉. nuczu.edu.ua Research has also identified other potential phases, including Ba₄Al₂O₇, Ba₅Al₂O₈, Ba₇Al₂O₁₀, Ba₈Al₂O₁₁, and Ba₁₀Al₂O₁₃, although comprehensive experimental thermodynamic data for these are scarce. nuczu.edu.ua

Metastable phases are also a significant feature of the this compound system. For instance, in the presence of silica (B1680970) (SiO₂), a hexagonal polymorph of barium aluminum silicate (BaAl₂Si₂O₈), known as hexacelsian, forms first during synthesis. e-tarjome.com This hexacelsian phase is metastable below 1590°C. e-tarjome.com Additionally, a variety of hydrated barium aluminates exist, many of which exhibit metastable solubility. nist.gov Studies at 30°C have identified several hydrated forms, such as BaO·Al₂O₃·7H₂O, which is metastable with respect to BaO·Al₂O₃·4H₂O. nist.gov Other prepared hydrates include BaO·Al₂O₃·H₂O, BaO·Al₂O₃·2H₂O, and 2BaO·Al₂O₃·5H₂O. nist.gov

The following tables summarize the crystallographic data for the primary phases of BaAl₂O₄ and the thermodynamic data for various this compound compounds.

Table 1: Crystallographic Data for BaAl₂O₄ Phases

PhaseTemperature RangeCrystal SystemSpace GroupLattice Parameters (Å)
Ferroelectric (FE)< 400-450 KHexagonalP6₃a = 10.4469, c = 8.7927 tandfonline.com
Paraelectric (PE)> 400-450 KHexagonalP6₃22a ≈ 5.22, c ≈ 8.8 tandfonline.com

Table 2: Heats of Formation for this compound Compounds at 25°C

CompoundFormation ReactionHeat of Formation (ΔH) (kcal/mol)
BaO·Al₂O₃ (BaAl₂O₄)BaO(c) + Al₂O₃(c) → BaO·Al₂O₃(c)-34.89 nist.gov
3BaO·Al₂O₃ (Ba₃Al₂O₆)3BaO(c) + Al₂O₃(c) → 3BaO·Al₂O₃(c)-59.95 nist.gov
BaO·Al₂O₃·H₂OBaO·Al₂O₃(c) + H₂O(l) → BaO·Al₂O₃·H₂O(c)-23.99 nist.gov
BaO·Al₂O₃·2H₂OBaO·Al₂O₃(c) + 2H₂O(l) → BaO·Al₂O₃·2H₂O(c)-49.33 nist.gov
BaO·Al₂O₃·4H₂OBaO·Al₂O₃(c) + 4H₂O(l) → BaO·Al₂O₃·4H₂O(c)-98.28 nist.gov
BaO·Al₂O₃·7H₂OBaO·Al₂O₃(c) + 7H₂O(l) → BaO·Al₂O₃·7H₂O(c)-166.7 nist.gov
2BaO·Al₂O₃·5H₂O2BaO(c) + Al₂O₃(c) + 5H₂O(l) → 2BaO·Al₂O₃·5H₂O(c)-120.7 nist.gov

Defect Chemistry and Electronic Structure Investigations

Intrinsic Point Defects and Formation Energies

Intrinsic point defects in barium aluminate include vacancies on the oxygen, barium, or aluminum sites, as well as atoms occupying interstitial positions. These defects can exist in various charge states and their formation energies depend on the atomic chemical potentials.

Oxygen vacancies are a common intrinsic defect in this compound. The formation of oxygen-deficient BaAl₂O₄ can be achieved by thermal treatment in a reducing atmosphere, such as hydrogen gas. researchgate.net These vacancies significantly alter the electronic structure by introducing new energy levels within the band gap. researchgate.net

Density Functional Theory (DFT) calculations have shown that oxygen vacancies create impurity states above the valence band maximum (VBM). researchgate.netnih.gov These defect states can act as electron traps and are responsible for some of the photoluminescent and afterglow properties observed in undoped BaAl₂O₄. researchgate.netnih.gov The oxygen vacancies can exist in different charge states, often described using the F-center notation:

F²⁺ center : An oxygen vacancy with no trapped electrons (a net +2 charge).

F⁺ center : An oxygen vacancy that has trapped one electron (a net +1 charge).

F⁰ center : An oxygen vacancy that has trapped two electrons (electrically neutral).

The presence of these centers, particularly F and F⁺ centers, has been linked to specific excitation bands in the material's optical spectra. researchgate.net Furthermore, the high concentration of oxygen vacancies can facilitate the rapid migration of lattice oxygen, enhancing the oxygen transport capacity of the material. researchgate.net

Barium vacancies (V"Ba) are another significant type of intrinsic defect in the BaAl₂O₄ lattice. DFT calculations indicate that barium vacancies introduce defect energy levels approximately 0.50 eV above the VBM. nih.gov These negatively charged vacancies can function as hole traps, capturing holes from the valence band. nih.gov Along with oxygen vacancies, barium vacancies are considered responsible for the bluish-green afterglow and blue photoluminescence observed in undoped this compound. researchgate.netnih.gov

While specific formation energies for vacancies in BaAl₂O₄ are not extensively reported, studies on similar compounds provide insight. For instance, in the related barium hexacelsian (BaAl₂Si₂O₈) ceramic, the formation energy for a barium vacancy was calculated to be 4.77 eV per defect. materialsvirtuallab.org Aluminum vacancies (V'''Al) are also possible intrinsic point defects, though their formation and impact are less documented in the literature for BaAl₂O₄ compared to oxygen and barium vacancies. uoanbar.edu.iqrsc.org

Table 1: Calculated Intrinsic Defect Properties in this compound and Related Compounds
Defect TypeCompoundCalculated PropertyValueReference
Barium Vacancy (V"Ba)BaAl₂O₄Defect Energy Level above VBM~0.50 eV nih.gov
Oxygen Vacancy (V••O)BaAl₂O₄Introduces impurity statesAbove VBM researchgate.netnih.gov
Barium Vacancy (V"Ba)BaAl₂Si₂O₈Formation Energy (Ef)4.77 eV/defect materialsvirtuallab.org

Extrinsic Defects and Dopant Incorporation Mechanisms

The introduction of foreign atoms, or dopants, into the BaAl₂O₄ lattice creates extrinsic defects. These dopants are crucial for tailoring the material's luminescent and other functional properties. The site occupied by the dopant ion is determined by factors such as ionic radius and charge.

Rare earth ions are common activators and co-activators in this compound phosphors.

Europium (Eu²⁺/Eu³⁺) : The Eu²⁺ ion is a well-known activator for green luminescence in BaAl₂O₄. Due to its ionic radius being similar to that of Ba²⁺, it is widely accepted that Eu²⁺ substitutes for Ba²⁺ in the host lattice. rsc.orgsemanticscholar.org The BaAl₂O₄ structure has two distinct crystallographic sites for barium (Ba1 and Ba2). semanticscholar.org DFT calculations have indicated that the Eu²⁺ ion has a preference for the smaller of these two Ba sites. semanticscholar.orgresearchgate.net When trivalent Eu³⁺ is used as a dopant, it can also substitute for Ba²⁺. To maintain charge balance, this substitution can lead to the formation of barium vacancies or, more favorably, interstitial oxygen ions. researchgate.netrsc.org The solution energy for Eu³⁺ substitution at a Ba²⁺ site with charge compensation by an interstitial oxygen has been calculated to be 3.01 eV at 0 K. researchgate.net

Dysprosium (Dy³⁺) : Dy³⁺ is a common co-dopant used to create deep traps, which enhances the persistent luminescence properties of BaAl₂O₄:Eu²⁺ phosphors. worktribe.comutupub.fi The incorporation of Dy³⁺ is complex. Due to its ionic radius, it can potentially substitute for either the larger Ba²⁺ ions or the smaller Al³⁺ ions. worktribe.com Atomistic simulations suggest that the substitution of Dy³⁺ at a Ba²⁺ site, with charge compensation via an interstitial oxygen, is an energetically favorable mechanism. worktribe.com The small energy difference between this and substitution at an Al³⁺ site suggests that Dy³⁺ may occupy both cationic sites. worktribe.com

Transition metal ions are another class of dopants used to modify the optical properties of this compound.

Chromium (Cr³⁺) : Doping with Cr³⁺ can produce red-emitting phosphors. nju.edu.cn There are differing reports on its exact substitution site. Some studies, based on Rietveld refinement, suggest that Cr³⁺ ions likely substitute for Al³⁺ ions on the tetrahedral Al1 sites. researchgate.net However, other spectroscopic analyses indicate that Cr³⁺ ions, which have a high preference for octahedral coordination, occupy distorted octahedral sites within the aluminate lattice, likely substituting for Al³⁺. nju.edu.cn This discrepancy may arise from different synthesis conditions or Cr³⁺ concentrations.

Cobalt (Co³⁺) : Studies using X-ray Absorption Spectroscopy (XAS) and Rietveld refinements have shown that Co³⁺ ions preferentially substitute for aluminum at the tetrahedral Al3 sites within the BaAl₂O₄ host lattice. irb.hr This substitution induces an increase in the average bond distances within the (Al3)O₄ tetrahedra. irb.hr

Table 2: Summary of Dopant Incorporation Sites in this compound
Dopant IonHost Ion SubstitutedCrystallographic SiteCoordination EnvironmentCharge Compensation MechanismReference
Eu²⁺Ba²⁺Ba1 and Ba2 sites (preference for smaller site)9-fold coordinationIsovalent substitution semanticscholar.orgresearchgate.net
Eu³⁺Ba²⁺Ba sites9-fold coordinationInterstitial Oxygen (O"i) or Barium Vacancy (V"Ba) researchgate.netrsc.org
Dy³⁺Ba²⁺ or Al³⁺Ba sites or Al sites-Interstitial Oxygen (O"i) if substituting Ba²⁺ worktribe.com
Cr³⁺Al³⁺Tetrahedral (Al1) or Octahedral sitesTetrahedral or OctahedralIsovalent substitution nju.edu.cnresearchgate.net
Co³⁺Al³⁺Tetrahedral (Al3)TetrahedralIsovalent substitution irb.hr

Theoretical Modeling of Defect Structures

Theoretical modeling provides invaluable insights into the atomic-scale details of defect structures, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Defect Energy Levels and Formation Probability

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and energetics of materials. In the context of this compound, DFT calculations have been employed to determine the formation energies of various point defects and their corresponding energy levels within the band gap.

Research has shown that the formation of defects is highly dependent on the synthesis conditions. aps.org DFT calculations can predict the stability of different defect types, such as vacancies, interstitials, and antisite defects, under varying chemical potentials. aps.org For instance, in similar MAB phase compounds, studies have indicated that vacancies and antisite defects are generally more energetically favorable to form than interstitials. aps.org

In europium-doped this compound (BaAl₂O₄:Eu²⁺), DFT calculations have been utilized to understand the structural distortions arising from the substitution of Ba²⁺ ions with the smaller Eu²⁺ ions. optica.org These calculations revealed that Eu²⁺ preferentially occupies the smaller of the two possible Ba sites in the BaAl₂O₄ host lattice. optica.org Furthermore, DFT has been used to calculate the energy levels of the Eu²⁺ 4f⁷ and 4f⁶5d¹ states, confirming that excited electrons can readily reach the conduction band, a key process for persistent luminescence. optica.org The Hubbard parameter (U) is often included in DFT calculations (DFT+U) for systems with localized f-electrons, like Eu²⁺, to more accurately describe the electronic structure. optica.org

Studies on related perovskite oxides like barium ferrosilicate (BaFeO₃) have used DFT to analyze the formation energies of oxygen vacancies and their relationship with the electronic structure, providing a framework that can be extended to aluminates. acs.org Similarly, investigations into barium hexacelsian (BaAl₂Si₂O₈) have used DFT to calculate the formation energies of barium vacancies, identifying them as the most probable defects under certain conditions. materialsvirtuallab.org These studies highlight the capability of DFT to predict defect probabilities and their impact on material properties. materialsvirtuallab.org

Table 1: Selected DFT Calculation Findings for this compound and Related Compounds

Compound System Defect Studied Key Finding Reference
BaAl₂O₄:Eu²⁺ Eu²⁺ substitution Eu²⁺ prefers the smaller Ba site; excited electrons can reach the conduction band. optica.org
BaAl₂Si₂O₈ Barium vacancies Barium vacancies have the lowest formation energy among considered point defects. materialsvirtuallab.org
MAB phases Point defects Vacancy and antisite defects are generally more favorable than interstitials. aps.org

Atomistic Simulation Methods for Defect Geometry and Stability

Atomistic simulation, a classical approach based on interatomic potentials, is a valuable tool for modeling the geometry and stability of defect structures in complex crystal lattices. researchgate.net This method has been successfully applied to this compound and its derivatives to understand defect behavior. researchgate.netresearcher.life

A key application has been in the study of barium magnesium aluminate (BAM), which shares the β-alumina structure with some forms of this compound. researcher.lifeelectrochem.org Atomistic simulations have been used to investigate the geometry and stability of Reidinger defects, which are believed to be a source of color centers that can affect the performance of phosphors. electrochem.org These simulations have shown that an excess of alumina (B75360) in the starting materials can lead to the formation of these defects. researcher.life The calculated structural modifications of the lattice surrounding a Reidinger defect show excellent agreement with experimental results. electrochem.org

The methodology involves using a supercell approach to model the defective lattice and employing energy minimization techniques to determine the most stable defect geometries. electrochem.org The calculated lattice energies are then used to assess the stability of various defect configurations. researcher.life This approach has also been used to investigate the location and geometry of intercalated water molecules in the BAM lattice, which can lead to phosphor degradation through the oxidation of activator ions. researcher.life

Experimental Probing of Defect Structures

Experimental techniques provide direct evidence of the presence and nature of defect structures, validating and complementing theoretical models.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Centers (e.g., Cr³⁺, Ti³⁺, O₂⁻)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique for studying materials with unpaired electrons. wisc.eduwikipedia.org It is particularly effective for identifying and characterizing paramagnetic centers, such as transition metal ions and certain defect types, within a crystal lattice. wisc.eduwiley-vch.de

In the context of this compound, EPR has been instrumental in studying dopant ions like Cr³⁺. When Cr³⁺ is introduced into the BaAl₂O₄ host, it typically substitutes for Al³⁺ in octahedral sites. EPR studies on Cr³⁺-doped BaAl₂O₄ have been conducted at various temperatures to characterize the local environment of the chromium ions. researchgate.net The resulting EPR spectra can show resonance signals at specific g-values, which are indicative of isolated Cr³⁺ ions in strong ligand field octahedral sites. researchgate.net Shifts in these g-values with increasing dopant concentration can suggest slight variations in the local crystal field around the Cr³⁺ ion. researchgate.net

EPR is also a powerful tool for detecting other paramagnetic species. For instance, Ti³⁺ ions, which have been studied in gallo-germanate glasses, can be identified by their characteristic EPR signals. nih.gov Similarly, superoxide (B77818) radicals (O₂⁻), which are paramagnetic, have been identified on the surface of nanocrystals like SrTiO₃ and BaTiO₃ using EPR. rsc.org The presence of these species can be crucial in understanding photocatalytic and degradation mechanisms. The technique is sensitive enough to determine the type, symmetry, and distortion of the local environment of these paramagnetic centers. researchgate.net

Table 2: Representative EPR Signals for Paramagnetic Centers in Aluminate and Titanate Systems

Paramagnetic Center Host Material Typical g-value(s) Significance Reference(s)
Cr³⁺ (isolated) BaAl₂O₄ ~4.25, ~3.85 Indicates Cr³⁺ in octahedral sites with strong crystal field. researchgate.net
Ti³⁺ Germanate Glass ~1.93 Identification of Ti³⁺ oxidation state. nih.gov

X-ray Absorption Near-Edge Structure (XANES) for Oxidation States and Local Environment

X-ray Absorption Near-Edge Structure (XANES) is a powerful, element-specific technique that provides information about the oxidation state and local coordination environment of an absorbing atom. cdnsciencepub.comxrayabsorption.orgwashington.edu The technique involves tuning X-ray energy across an absorption edge of a specific element and measuring the absorption coefficient. mdpi.com The precise energy of the absorption edge and the features in the XANES region are highly sensitive to the formal oxidation state and the geometry of the absorbing atom's nearest neighbors. xrayabsorption.orgwashington.edu

In studies of doped this compound, XANES has been crucial for determining the valence state of dopant ions. For example, in chromium-doped BaAl₂O₄, Cr K-edge XANES analysis has been used to show the presence of chromium in both Cr³⁺ and Cr⁶⁺ oxidation states. irb.hr The pre-edge features in a XANES spectrum, such as the 1s to 3d transition for transition metals, are particularly informative. The intensity of this otherwise forbidden transition becomes enhanced when the local symmetry deviates from perfect octahedral, providing insight into lattice distortions. osti.gov

Similarly, for europium-doped BaAl₂O₄, Eu L-edge XANES has been employed to probe the oxidation state and local environment of europium ions. researchgate.net This is critical for understanding the efficiency of luminescence, which often depends on achieving the desired Eu²⁺ state. XANES can effectively distinguish between Eu²⁺ and Eu³⁺. researchgate.net The technique's sensitivity to the local chemical and physical state makes it an indispensable tool for characterizing the complex defect chemistry in functional materials like this compound. mdpi.comnih.gov

Table 3: Chemical Compounds Mentioned

Compound Name Formula
This compound BaAl₂O₄
Barium Magnesium Aluminate BaMgAl₁₀O₁₇
Barium Ferrosilicate BaFeO₃
Barium Hexacelsian BaAl₂Si₂O₈
Aluminum Oxide (Alumina) Al₂O₃
Chromium(III) ion Cr³⁺
Titanium(III) ion Ti³⁺
Superoxide ion O₂⁻
Europium(II) ion Eu²⁺
Europium(III) ion Eu³⁺
Barium ion Ba²⁺
Aluminum ion Al³⁺
Strontium Titanate SrTiO₃
Barium Titanate BaTiO₃

Spectroscopic Characterization and Optical Phenomena in Barium Aluminates

Vibrational Spectroscopy for Structural Dynamics

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for probing the structural characteristics of barium aluminates at the molecular level.

Table 1: Characteristic IR Absorption Bands in Barium Aluminate

Wavenumber (cm⁻¹) Assignment Reference
~800 Ba-O-Al and Al-O-Al stretching and bending vibrations researchgate.net

Raman spectroscopy complements IR spectroscopy by providing detailed information about the lattice vibrations and crystalline phases of this compound. The Raman spectrum of BaAl₂O₄ typically exhibits several distinct peaks corresponding to different vibrational modes. For instance, discrete peaks have been observed at approximately 242 cm⁻¹, 409 cm⁻¹, 574 cm⁻¹, and 818 cm⁻¹. researchgate.net These peaks are assigned to the F₂g, E_g, and A₁g vibrational modes, which are characteristic of the hexagonal spinel structure of BaAl₂O₄. researchgate.net The presence and sharpness of these Raman modes are indicative of a well-ordered crystalline structure. Phase transformations in barium aluminates, such as those induced by temperature changes, can be effectively monitored using Raman spectroscopy, as changes in the crystal symmetry lead to shifts in the peak positions and the appearance or disappearance of certain modes.

Table 2: Raman Vibrational Modes in this compound

Wavenumber (cm⁻¹) Vibrational Mode Reference
242 F₂g researchgate.net
409 E_g researchgate.net
574 - researchgate.net
818 A₁g researchgate.net

Electronic Spectroscopy for Luminescent Properties

Electronic spectroscopy techniques are pivotal in characterizing the luminescent properties of barium aluminates, particularly when doped with rare-earth or transition metal ions. These methods probe the electronic transitions that give rise to the emission of light.

UV-Vis spectroscopy is employed to determine the excitation and emission characteristics of doped barium aluminates. The excitation spectrum reveals the wavelengths of light that are most efficiently absorbed by the material to promote electrons to higher energy states. The subsequent emission spectrum shows the wavelengths of light emitted as the electrons relax back to their ground states. For example, europium-doped this compound (BaAl₂O₄:Eu²⁺) exhibits a bright blue emission peaking at 452 nm. researchgate.net Terbium-doped this compound (BaAl₂O₄:Tb³⁺) shows a characteristic green emission with a main wavelength at 549 nm. researchgate.net Similarly, thulium-doped this compound (BaAl₂O₄:Tm³⁺) emits in the blue region, with a primary wavelength at 462 nm. researchgate.net The specific wavelengths of excitation and emission are highly dependent on the dopant ion and its local environment within the host lattice.

Photoluminescence (PL) studies provide a deeper understanding of the emission efficiency of doped barium aluminates. The PL spectrum of undoped BaAl₂O₄ can show emission in the wavelength range of 450 to 750 nm. researchgate.net When doped with activators like cerium, the photoluminescence spectra can show well-resolved peaks, for instance at 455 nm when excited with a 390 nm source. researchgate.net The intensity of this photoluminescence can be influenced by the concentration of the dopant, with an optimal concentration yielding the highest brightness before concentration quenching occurs. researchgate.net For instance, in Ce³⁺-doped this compound, the maximum PL intensity is observed at a 2 mol% concentration of Ce³⁺. researchgate.net The quantum yield, which is the ratio of emitted photons to absorbed photons, is a critical parameter for evaluating the efficiency of a phosphor material. High quantum yields are desirable for applications such as solid-state lighting and displays.

Table 3: Photoluminescence Properties of Doped Barium Aluminates

Dopant Excitation Wavelength (nm) Emission Peak (nm) Emission Color Reference
Eu²⁺ - 452 Blue researchgate.net
Tb³⁺ - 549 Green researchgate.net
Tm³⁺ - 462 Blue researchgate.net
Ce³⁺ 390 455 Blue researchgate.net

Thermoluminescence (TL) and mechanoluminescence (ML) are specialized luminescence studies that investigate the light emission from barium aluminates upon thermal or mechanical stimulation, respectively. In TL, the material is first exposed to radiation (like UV light) to trap electrons in defect states within the crystal lattice. Upon heating, these trapped electrons are released and recombine with luminescence centers, emitting light. The intensity of the emitted light as a function of temperature, known as a glow curve, provides information about the trap depths and kinetics. For instance, cerium-doped phosphors have been studied where the TL intensity increases with increasing UV exposure time. researchgate.net

Mechanoluminescence is the phenomenon of light emission under mechanical stress. isroset.org Rare-earth doped aluminates are known to be efficient mechanoluminescent materials. isroset.org The application of mechanical energy can detrap charge carriers, leading to light emission. This property makes them promising candidates for applications in stress sensing and damage detection. isroset.org

Cathodoluminescence Studies for Electron-Beam Induced Emission

Cathodoluminescence (CL) is an optical and electromagnetic phenomenon where a material emits photons after being struck by high-energy electrons. wikipedia.org This electron-beam induced emission is a powerful tool for characterizing the luminescent properties of materials like this compound. In a typical CL setup, a focused electron beam from a scanning electron microscope (SEM) impinges on the sample, exciting electrons from the valence band to the conduction band. wikipedia.orgattolight.com When these electrons recombine with holes in the valence band, they can release energy in the form of photons, producing light. wikipedia.org

The study of cathodoluminescence in barium aluminates, particularly when doped with rare-earth elements, provides crucial insights into their electronic structure and defect states. The energy and intensity of the emitted light are characteristic of the material's composition, crystal structure, and the presence of any activators or defects. For instance, in europium-doped this compound (BaAl₂O₄:Eu), the characteristic broad green emission centered around 500 nm is attributed to the 4f⁶5d¹ → 4f⁷ transition of the Eu²⁺ ion. CL spectroscopy can map the spatial distribution of this emission, revealing information about the homogeneity of the dopant distribution and the presence of different crystalline phases.

Advanced X-ray Spectroscopies for Electronic Structure and Local Environment

Advanced X-ray techniques are indispensable for probing the atomic-level structure and electronic properties of barium aluminates. These methods provide element-specific information that is crucial for understanding the material's behavior.

X-ray Absorption Fine Structure (XAFS) and Extended XAFS (EXAFS) for Local Coordination and Oxidation States

X-ray Absorption Fine Structure (XAFS) refers to the details in an X-ray absorption spectrum of a specific element within a material. mdpi.comtoray-research.co.jp The technique is divided into two main regions: X-ray Absorption Near Edge Structure (XANES), which provides information on the oxidation state and coordination geometry of the absorbing atom, and Extended X-ray Absorption Fine Structure (EXAFS), which reveals details about the local atomic environment, such as bond distances and coordination numbers. nist.govnih.gov

XAFS is particularly useful for amorphous or complex crystalline materials like barium aluminates because it does not require long-range order. mdpi.comnist.gov By tuning the X-ray energy to the absorption edge of a specific element (e.g., Barium or Aluminum), researchers can selectively probe its local environment.

EXAFS analysis of this compound and related compounds has been used to determine the coordination and bond lengths of the constituent ions. For example, studies on barium aluminoborate glasses have shown that the local structure around the Ba²⁺ ions can be precisely determined. The analysis involves fitting the experimental EXAFS data to theoretical models to extract structural parameters.

Table 1: Representative EXAFS Data for Barium-Oxygen Coordination in Aluminates

Parameter Value Description
Coordination Shell Ba-O The first coordination shell around the Barium ion.
Coordination Number (N) 6 - 7 The number of nearest-neighbor oxygen atoms.
Ba-O Distance (R) 2.68 - 2.91 Å The average distance between the Barium ion and its neighboring oxygen atoms. researchgate.net

This table presents typical data ranges derived from EXAFS studies on barium-containing aluminate systems.

X-ray Excited Optical Luminescence (XEOL) for Site-Specific Emission

X-ray Excited Optical Luminescence (XEOL) is a powerful technique that measures the emission of optical photons (light) from a material following excitation by X-rays. sesame.org.jooxinst.com By tuning the incident X-ray energy across an element's absorption edge and monitoring the resulting luminescence, XEOL can provide information about which specific atomic site or chemical state is responsible for a particular light emission. nih.gov This makes it an ideal tool for studying doped barium aluminates, where the luminescent properties are tied to the local environment of the dopant ions.

In a study of Eu-doped barium/strontium aluminates, XEOL was used to investigate the structural changes on the luminescence properties. researchgate.net The XEOL emission spectra are directly related to the local structure of the Eu²⁺ and Eu³⁺ ions within the host lattice. When the X-ray energy is tuned to the Europium L₃-edge, the resulting sharp increase in the characteristic Eu emission intensity confirms that the absorption by Eu ions is the primary mechanism leading to their luminescence. This site-specific information is crucial for understanding how the host lattice influences the efficiency of the phosphor. researchgate.net The combination of XEOL with XAFS allows for a direct correlation between the local atomic structure of the photoabsorber and the optical emission channels. sesame.org.jo

Luminescence Mechanisms and Energy Transfer Dynamics

The luminescence in co-doped barium aluminates is a complex process involving the absorption of energy, transfer of that energy between different ions, and the eventual emission of light. The phenomenon of persistent luminescence, or "afterglow," is governed by the presence of electron traps within the material's band structure.

Inter-Ion Energy Transfer Processes in Co-Doped Barium Aluminates

In co-doped phosphors, an efficient energy transfer from a "sensitizer" ion to an "activator" ion is often the key to bright luminescence. In the widely studied this compound system co-doped with Europium (Eu²⁺) and Dysprosium (Dy³⁺), Eu²⁺ acts as the activator (the emitting center), while Dy³⁺ acts as a sensitizer and, more importantly, creates the necessary electron traps for persistent luminescence.

The energy transfer process can be described as follows:

Excitation: Upon irradiation with UV light or other high-energy sources, the host lattice or the Eu²⁺ ions absorb energy, promoting electrons to higher energy states.

Energy Transfer/Trapping: Some of these excited electrons are trapped by defects associated with the Dy³⁺ co-dopant.

Emission: The direct recombination of electrons and holes at the Eu²⁺ sites leads to prompt fluorescence. The characteristic green light is emitted as the Eu²⁺ ion relaxes from the 5d excited state to the 4f ground state.

Role of Trap Levels and Conduction Band in Persistent Luminescence

Persistent luminescence is the phenomenon where a material continues to glow long after the excitation source is removed. This afterglow is mediated by trap levels within the band gap of the host material. In Eu²⁺, Dy³⁺ co-doped this compound, the Dy³⁺ ions introduce electron traps at a suitable energy depth below the conduction band.

The mechanism is generally understood as:

Electron Trapping: During excitation, free electrons in the conduction band are captured by these trap levels.

Thermal Release: At room temperature, the trapped electrons are slowly released back into the conduction band via thermal energy.

Recombination and Emission: These released electrons then travel through the conduction band until they recombine with a hole at an Eu²⁺ luminescence center. This recombination provides the energy to excite the Eu²⁺ ion, which then relaxes by emitting its characteristic green photon.

The depth of the trap levels is a critical parameter that determines the duration of the afterglow. Deeper traps lead to longer persistence, as more thermal energy is required to release the electrons. Studies on the similar strontium aluminate system have identified trap levels associated with Dy³⁺ doping to be located 0.6 to 1.2 eV below the conduction band, which are considered crucial for the long persistent luminescence. The conduction band acts as the pathway for the thermally released electrons to reach the luminescence centers, thus playing a vital role in sustaining the afterglow. aps.org

Table 2: Typical Trap Level Characteristics in Aluminate Hosts

Co-dopant Associated Trap Depth (eV) Role in Luminescence
Dy³⁺ ~0.65 eV Creates suitable traps for long-lasting afterglow at room temperature.
Nd³⁺ ~0.85 eV Creates deeper traps, often requiring higher temperatures for electron release.

This table summarizes typical trap depths created by common co-dopants in aluminate-based persistent phosphors.

Crystal Field Effects on Luminescent Activators (e.g., Cr³⁺)

The trivalent chromium ion (Cr³⁺) has a 3d³ electronic configuration. In a free ion, the five d-orbitals are degenerate. However, when the Cr³⁺ ion is situated in a crystal lattice, this degeneracy is lifted. In the context of barium aluminates, the Cr³⁺ ion typically substitutes for an Al³⁺ ion, which is often in an octahedral or distorted octahedral coordination environment. This octahedral crystal field splits the d-orbitals into two sets: a lower energy t₂g triplet and a higher energy e₉ doublet.

The strength of this crystal field and the resulting splitting are quantified by the crystal field splitting parameter, Dq. The energies of the electronic transitions are also influenced by the interelectronic repulsion between the d-electrons, which is described by the Racah parameters, B and C. These parameters can be determined from the positions of the absorption and excitation bands and are crucial for understanding the behavior of the luminescent activator within the host.

A detailed study of Cr³⁺-doped this compound (BaAl₂O₄) has provided insight into these effects. In this hexagonal phase material, the Cr³⁺ ions occupy distorted octahedral sites. The excitation spectrum of BaAl₂O₄:Cr³⁺ reveals two broad and intense bands. These are assigned to the spin-allowed transitions from the ⁴A₂g(F) ground state to the ⁴T₂g(F) and ⁴T₁g(F) excited states. nih.gov The red emission observed at approximately 705 nm is identified as the spin-forbidden ²E₉ → ⁴A₂g transition. nih.gov

The analysis of the excitation spectrum allows for the calculation of the crystal field and Racah parameters. For BaAl₂O₄:Cr³⁺, the crystal field splitting parameter (Dq) and the Racah parameters (B and C) have been evaluated. The ratio of Dq/B is an indicator of the crystal field strength. In the case of BaAl₂O₄:Cr³⁺, this ratio indicates that the Cr³⁺ ions are located in strong ligand field sites. nih.gov

The nature of the host lattice significantly impacts these parameters. For instance, in another this compound compound, barium magnesium aluminate (BaMgAl₁₀O₁₇), Cr³⁺ ions also substitute for Al³⁺ in octahedral sites. This material is known to be a host where Cr³⁺ experiences a strong crystal field. The ratio of the crystal field splitting parameter to the Racah B parameter (Dq/B) in BaMgAl₁₀O₁₇:Cr³⁺ has been determined to be approximately 2.7. This high value confirms the strong crystal field environment, leading to a characteristic narrow-band red emission at around 695 nm, which is attributed to the ²E → ⁴A₂ transition of the Cr³⁺ ions.

The following table summarizes the key spectroscopic and crystal field parameters for Cr³⁺ in these two different this compound host lattices, illustrating the influence of the local environment on the luminescent properties.

Host CompoundExcitation Bands (nm)Emission Peak (nm)Dq (cm⁻¹)B (cm⁻¹)C (cm⁻¹)Dq/B
BaAl₂O₄~421, ~580~705181163432302.86
BaMgAl₁₀O₁₇~405, ~560~695---~2.7

Catalysis and Surface Science of Barium Aluminate Materials

Catalytic Activity-Structure-Performance Relationships

Influence of Morphology and Surface Area on Catalytic Performance

The morphology and specific surface area of barium aluminate materials are critical parameters that significantly dictate their catalytic efficacy. Research has consistently shown that controlling these physical properties can lead to enhanced performance in various high-temperature catalytic applications.

Synthesis techniques play a pivotal role in defining the morphology and surface area of this compound. For instance, nanocrystalline barium hexaaluminate synthesized via a reverse microemulsion method results in nanoparticles with a well-defined morphology and an exceptionally high surface area. acs.orgosti.gov This material has demonstrated excellent performance in the combustion of methane. acs.orgosti.gov The unique synthesis approach allows for the creation of barium hexaaluminate with remarkable thermal stability, capable of retaining surface areas greater than 100 m²/g even after being heated to 1300 °C. acs.orgosti.gov

The interaction between barium oxide and the alumina (B75360) support also influences the catalyst's structure. The quantity of barium oxide added can alter the specific surface area and the porous nature of the resulting catalyst. pku.edu.cnresearchgate.net Different synthesis methods yield varied results; for example, barium hexaaluminates (BaAl₁₂O₁₉) produced through a co-precipitation method showed a specific surface area of 10 to 15 m²/g after calcination at 1300 °C. unavarra.es

However, a higher surface area does not always directly correlate with superior catalytic activity. In the case of CO methanation, nickel catalysts supported on barium hexaaluminate (Ni/BHA) with a comparatively low surface area showed significantly higher activity than nickel catalysts on a high-surface-area alumina (Ni/Al₂O₃) support. acs.org This indicates that other factors, such as the nature of the active sites and the interaction with the support, are also crucial. The superior performance of the Ni/BHA catalyst was attributed to a moderate interaction between the nickel particles and the BHA support, as well as the high thermal stability of the support itself. acs.org

In the field of electrocatalysis, the electrochemically active surface area (ECSA) is a key performance indicator. For the methanol (B129727) oxidation reaction, an uncalcined amorphous barium aluminum oxide catalyst (Pt-Ba₀.₅AlOₓ/C) exhibited a higher maximum current density and a larger ECSA (49.83 m²/g) compared to its calcined counterparts and a standard Pt/C catalyst. mdpi.com

The following table summarizes the influence of synthesis and morphology on the surface area and catalytic performance of this compound materials.

Catalyst SystemSynthesis/TreatmentMorphology/StructureSpecific Surface Area (m²/g)Catalytic ApplicationKey FindingReference(s)
Barium HexaaluminateReverse MicroemulsionNanocrystalline>100 (after 1300°C calcination)Methane CombustionHigh thermal stability and surface area lead to excellent performance. acs.org, osti.gov
Ba-Ru/Al₂O₃ImpregnationPorousVaries with BaO loadingAmmonia (B1221849) SynthesisThe amount of BaO added influences the specific area and porous structure. pku.edu.cn, researchgate.net
Barium HexaaluminateCo-precipitationMagnetoplumbite (MP) type10-15 (after 1300°C calcination)General High-Temp CatalysisSynthesis method determines final textural properties. unavarra.es
Ni/BHAImpregnationNi nanoparticles on BHARelatively LowCO MethanationHigher activity than Ni/Al₂O₃, indicating factors beyond surface area are critical. acs.org
Pt-Ba₀.₅AlOₓ/CPolyol Thermal MethodAmorphous49.83 (ECSA)Methanol ElectrooxidationUncalcined catalyst with higher ECSA showed enhanced performance. mdpi.com

Additive Effects on Catalytic Properties and Thermal Stability

The introduction of additives to this compound catalysts is a strategic approach to enhance their catalytic properties and improve their structural integrity at elevated temperatures. Barium oxide itself often acts as a crucial additive or promoter, significantly modifying the behavior of the primary catalyst.

In ammonia synthesis, barium oxide has a pronounced effect on ruthenium (Ru) catalysts. pku.edu.cnresearchgate.net It influences the reduction process of the catalyst and modifies its surface acidity and alkalinity. pku.edu.cnresearchgate.net The addition of barium to cobalt-based catalysts for ammonia synthesis was found to create new active sites for hydrogen and nitrogen adsorption and to increase the surface basicity, which resulted in substantially higher catalytic activity compared to undoped or calcium-doped catalysts. rsc.org Specifically, the ammonia synthesis rate increased from 2.0 to 9.6 gNH₃ gcat⁻¹ h⁻¹ as the barium content was increased to 5 wt%. rsc.org

For palladium (Pd) catalysts used in CO oxidation, the addition of barium to a Pd/Al₂O₃ system increased the dispersion of palladium and enhanced the basicity of the catalyst's surface, leading to improved activity. researchgate.net Furthermore, barium has been identified as an effective promoter for ruthenium catalysts, not only improving catalytic activity and the dispersion of Ru metal particles but also preventing their sintering at high temperatures, thus enhancing thermal stability. rsc.org The electronic interactions between ruthenium and the barium hexaaluminate (BHA) support can boost the electron density on the Ru surface, which facilitates the desorption of nitrogen and leads to superior catalytic activity in ammonia decomposition. acs.org The activation energy for this reaction over a Ru/BHA catalyst was found to be 65.0 kJ/mol, which is significantly lower than that for Ru/Al₂O₃ (121.7 kJ/mol) and Ru/MgO (102.8 kJ/mol). acs.org

A key role of barium oxide as an additive is the thermal stabilization of the alumina support. The addition of BaO to γ-Al₂O₃ effectively suppresses the phase transition from γ-Al₂O₃ to less stable, lower surface area phases like θ-Al₂O₃ at high temperatures. bibliotekanauki.pl Research has shown that adding 6 wt% of BaO to γ-Al₂O₃ can prevent this phase transition at temperatures up to 1000°C. bibliotekanauki.pl This stabilization is crucial because the phase transition leads to a drastic decrease in specific surface area and a corresponding loss of catalytic activity. bibliotekanauki.pl The stabilizing effect is attributed to the saturation of pentacoordinated aluminum ions on the alumina surface by barium oxide, which reduces structural instability. bibliotekanauki.pl

The table below details the effects of additives on the properties and performance of this compound-based catalysts.

Catalyst SystemAdditiveEffect on Catalytic PropertiesEffect on Thermal StabilityApplicationKey FindingReference(s)
Ru/Al₂O₃Barium Oxide (BaO)Promotes activity; modifies surface acidity/alkalinity.-Ammonia SynthesisThe optimal amount of BaO promoter enhances catalytic activity. pku.edu.cn, researchgate.net
Pd/Al₂O₃Barium (Ba)Increases Pd dispersion; enhances surface basicity; improves CO oxidation activity.Stabilizes oxidized state of palladium at high temperatures.CO OxidationBarium weakens the adsorption strength of CO on palladium. researchgate.net
γ-Al₂O₃Barium Oxide (BaO)-Suppresses γ-to-θ phase transition; maintains higher surface area at 1000°C.Catalyst Support6 wt% BaO loading optimizes the thermal stabilization of γ-Al₂O₃. bibliotekanauki.pl
Ru/BHABarium Hexaaluminate (Support)Enhances electron density on Ru; lowers activation energy for NH₃ decomposition.High intrinsic stability of BHA support.Ammonia DecompositionElectronic promotion by the BHA support leads to excellent activity. acs.org
Co/Mg-La-OxideBarium (Ba)Creates new active sites; increases surface basicity; significantly boosts NH₃ synthesis rate.-Ammonia SynthesisBa acts as an electronic promoter, forming Co(core)-BaO(shell) structures. rsc.org

Interactions in Multicomponent Systems and Composite Materials

Barium Aluminate Solid Solutions

Solid solutions involving this compound are formed when atoms of another element substitute for barium or aluminum in the crystal lattice. These substitutions can dramatically alter the material's structural and physical properties, including its phase transition behavior.

The solid solution between this compound (BaAl₂O₄) and strontium aluminate (SrAl₂O₄) has been the subject of detailed investigation due to its complex structural phase transitions, which are dependent on both temperature and composition. cambridge.orgresearchgate.net At room temperature, the BaAl₂O₄ end-member typically exhibits a hexagonal P6₃ structure. researchgate.net

Research using infrared (IR) powder absorption spectroscopy has revealed key transition behaviors. In the pure BaAl₂O₄ end-member, an improper ferroelectric phase transition from a high-temperature P6₃22 parent structure to a P6₃ (2A superstructure) occurs at approximately 450 K. cambridge.orgresearchgate.net This transition is detectable by a change in the slope of the wavenumbers of hard modes. cambridge.org Another change, observed in line widths around 520 K, appears to be related to the development of diffuse intensity in electron diffraction patterns. cambridge.org

As strontium is substituted for barium, the transition behavior changes. For compositions with 60, 80, and 90% BaAl₂O₄, the same shift in wavenumber is not observed. cambridge.orgresearchgate.net Instead, a change in line widths at about 500 K suggests a different phase transition, potentially from the P6₃22 parent structure to a P6₃ (√3A superstructure) product. cambridge.orgresearchgate.net In Sr-rich compositions (x ≥ 0.8 in Ba₁₋ₓSrₓAl₂O₄), a hexagonal to monoclinic (P2₁) transition occurs. cambridge.orgresearchgate.net Strain analysis of lattice parameter data suggests this may involve two separate transitions, following a P6₃22 → C2 → P2₁ sequence. cambridge.orgresearchgate.net The substitution of barium suppresses the intermediate P6₃ and low-temperature P2₁ phases, which are absent at Ba concentrations of x=0.7 and x=0.6, respectively. researchgate.net These varied transformation behaviors across the solid solution are attributed to microscopic strain effects. cambridge.org

Table 1: Phase Transitions in the BaAl₂O₄-SrAl₂O₄ Solid Solution System

Composition (mol% BaAl₂O₄) Transition Type Observed Phenomenon Approximate Temperature (K)
100% P6₃22 → P6₃ (Improper Ferroelectric) Change in slope of hard mode wavenumbers ~450 cambridge.orgresearchgate.net
100% Development of diffuse intensity Change in line widths ~520 cambridge.org
60% - 90% P6₃22 → P6₃ (√3A superstructure) (Tentative) Change in line widths ~500 cambridge.orgresearchgate.net
0% - 20% (Sr-rich) P6₃22 → C2 → P2₁ (Hexagonal → Monoclinic) Discontinuous change in cell parameters Varies with composition cambridge.orgresearchgate.net

The ternary system of barium oxide (BaO), calcium oxide (CaO), and aluminum oxide (Al₂O₃) is fundamental to certain specialized cementitious materials and high-temperature applications. researchgate.net The phase composition within this system is complex, with various binary and ternary compounds forming depending on the stoichiometry and temperature.

Experimental studies involving high-temperature equilibration and quenching have been used to determine the phase equilibria. researchgate.net For example, at 1500°C, specific phase relationships have been identified. researchgate.net The system includes stable compounds from the binary systems, such as BaAl₂O₄, Ba₃Al₂O₆, and various calcium aluminates (e.g., CaAl₂O₄, CaAl₄O₇, Ca₃Al₂O₆, Ca₁₂Al₁₄O₃₃). researchgate.netmdpi.com A ternary compound, BaCa₂Al₈O₁₅, has also been identified and studied for its phase stability. researchgate.net

The composition of these phases is critical for the performance of materials like hollow cathodes used in electric propulsion, which often employ emitters made of tungsten impregnated with barium calcium aluminate. nasa.gov In these applications, the dominant reaction is the thermal decomposition of the solid solution, which produces BaO vapor. nasa.gov The vapor pressure of BaO is a key parameter and depends on the specific aluminate phases present. nasa.gov

Table 2: Selected Equilibrium Phases in the BaO-CaO-Al₂O₃ System at High Temperatures

Temperature (°C) System/Composition Key Equilibrium Phases Identified Reference
1500 BaO-CaO-Al₂O₃ Liquid, BaAl₂O₄, CaAl₂O₄, CaAl₄O₇, BaCa₂Al₈O₁₅ researchgate.net
1475 BaO-CaO-Al₂O₃ Liquid, BaAl₂O₄, CaAl₂O₄, CaAl₄O₇, Ca₁₂Al₁₄O₃₃ researchgate.net
1400 BaO-CaO-Al₂O₃ Liquid, BaAl₂O₄, CaAl₂O₄, CaAl₄O₇, Ca₁₂Al₁₄O₃₃ researchgate.net
1250 BaO-CaO-Al₂O₃ BaAl₂O₄, CaAl₂O₄, Ba₃CaAl₂O₇, C₁₂A₇ researchgate.net

Hybrid and Composite Materials Incorporating this compound Phases

This compound serves as a crucial component in various advanced hybrid and composite materials, where it imparts desirable properties such as high refractoriness, chemical stability, and specific mechanical or electronic characteristics.

One notable example is the formation of this compound-celsian (barium aluminosilicate) composite cements. e-tarjome.com The addition of about 10 wt% SiO₂, often from sources like kaolin (B608303) or colloidal silica (B1680970), to a BaAl₂O₄ composition leads to the in-situ formation of celsian (BaAl₂Si₂O₈) within the this compound matrix. e-tarjome.com Celsian is valued for its high melting point, low thermal expansion coefficient, and chemical resistance. e-tarjome.com These composites show promise as ceramic matrices for high-temperature applications and as refractory castables with superior thermal shock resistance compared to conventional calcium aluminate cements. e-tarjome.com

This compound is also used to create composite coatings. A Ni-BaAl₂O₄ composite coating, for instance, leverages the hardness of the ceramic phase to enhance the toughness of the material. researchgate.net In the realm of all-oxide ceramic matrix composites, barium zirconate (BaZrO₃) has been explored as a fiber coating for alumina (B75360) fibers in an alumina matrix. researchgate.net At high processing temperatures, the BaZrO₃ reacts with the alumina to form this compound phases at the interface. researchgate.net This reaction layer can provide weak interfaces that deflect cracks, thereby increasing the toughness of the composite. researchgate.net

Furthermore, nanocomposites incorporating this compound have been developed for functional applications. A ternary nanocomposite of barium, nickel, and aluminum oxide has been synthesized for use in electrochemical sensors, demonstrating the versatility of this compound phases in advanced materials. tandfonline.com

Thermodynamic Modeling of Multicomponent Aluminate Systems

Thermodynamic modeling is an essential tool for understanding and predicting the phase behavior, chemical reactions, and properties of complex multicomponent systems, including those containing this compound. nuczu.edu.ua This approach allows for the calculation of phase diagrams and thermodynamic properties (like enthalpy and entropy), which are difficult or time-consuming to measure experimentally, especially at the high temperatures relevant to many aluminate applications. nuczu.edu.uaaalto.fi

Models for barium-containing aluminate systems are crucial for applications ranging from cement chemistry to the development of high-temperature refractories and electronic components. nasa.govcsic.es For example, thermodynamic modeling has been used to study the processes of barium transport and loss from emitter inserts in hollow cathodes, which is critical for predicting their operational lifetime. nasa.gov It has also been applied to model the hydration of Portland cement blended with barium compounds to create sulfate-resistant formulations, where barium precipitates as highly insoluble barite (BaSO₄). csic.es

The CALPHAD (CALculation of PHAse Diagrams) technique is a powerful computational method used extensively for thermodynamic modeling of multicomponent systems. aalto.firesearchgate.netresearchgate.netepj.org The CALPHAD approach involves developing thermodynamic models for the Gibbs free energy of each individual phase in a system. These models contain adjustable parameters that are optimized using available experimental data, such as phase equilibrium data and thermochemical measurements. aalto.firesearchgate.net

For the BaO-Al₂O₃ binary system, the CALPHAD method has been used to develop a self-consistent set of thermodynamic parameters. aalto.firesearchgate.net The liquid phase in these models is often described using sophisticated models like the associate model or the ionic two-sublattice model, expressed as (Al³⁺, Ba²⁺)P(AlO₂¹⁻, O²⁻)Q. aalto.firesearchgate.net Stoichiometric compounds like BaAl₂O₄, BaAl₁₂O₁₉, and others are treated as distinct phases with their own Gibbs energy functions. aalto.fiepj.org

Once a consistent thermodynamic database is established for the binary subsystems (e.g., BaO-Al₂O₃, CaO-Al₂O₃), it can be extrapolated to predict the phase diagrams and properties of ternary (e.g., BaO-CaO-Al₂O₃) and higher-order systems. researchgate.net This predictive capability is a major advantage of the CALPHAD method, enabling the efficient design of new materials and the optimization of industrial processes by providing a theoretical framework for phase stability and reactions. researchgate.netaalto.fi

Advanced Characterization Methodologies for Barium Aluminate Research

Electron Microscopy for Microstructural Development and Morphology

Electron microscopy is an indispensable tool for visualizing the microstructure and morphology of barium aluminate at the nanoscale.

Scanning Electron Microscopy (SEM/FE-SEM)

Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field-Emission Scanning Electron Microscopy (FE-SEM), are extensively used to study the surface topography and morphology of this compound. SEM analysis reveals that the morphology of this compound can be significantly influenced by synthesis methods and the introduction of dopants. For instance, this compound synthesized via the citrate (B86180) sol-gel method can exhibit multimodal grain-like structures which evolve into agglomerated pointy nanorods upon co-doping with terbium. ias.ac.in In other preparations, a platelet morphology with well-faceted features reaching tens of micrometers in length has been observed. tsijournals.com When used in cementitious systems, SEM images of hydrated Ba-doped cements show the formation of elongated crystals of barium-rich aluminate hydrates. uj.edu.pl Furthermore, SEM coupled with Energy Dispersive X-ray Spectroscopy (EDS) confirms the elemental composition of the synthesized materials, verifying the presence of barium, aluminum, and oxygen. uj.edu.plresearchgate.net

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides higher magnification and resolution than SEM, enabling the visualization of the internal structure and crystallographic details of this compound. TEM studies have been instrumental in characterizing the nano-nature of this compound, revealing features such as hollow tubular structures and faceted nanoparticles with average sizes around 40 nm. researchgate.netiaea.orgaip.org High-resolution TEM (HRTEM) can even resolve the lattice fringes of single crystalline this compound nanoplatelets, providing insights into their growth planes. tsijournals.com For example, HRTEM has shown nanoplatelets grown parallel to the {2110} planes. tsijournals.com Selected Area Electron Diffraction (SAED) patterns obtained through TEM confirm the single-crystalline nature of these nanostructures. tsijournals.com The combination of SEM and TEM offers a complementary approach to fully understand the morphological characteristics of this compound, from micrometer-sized agglomerates down to the atomic arrangement within individual nanocrystals. tsijournals.comresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique crucial for determining the elemental composition and, more importantly, the chemical and oxidation states of the constituent elements on the surface of this compound. uoregon.eduwikipedia.orgthermofisher.com An XPS survey scan of a this compound sample confirms the presence of barium, aluminum, and oxygen, with the potential detection of incidental carbon contamination. researchgate.net

High-resolution XPS spectra of the individual elements provide detailed chemical state information. The Ba 3d spectrum typically shows two peaks, Ba 3d5/2 and Ba 3d3/2, which are characteristic of the Ba²⁺ oxidation state. tandfonline.commdpi.com For instance, binding energies around 780.4 eV and 795.5 eV are assigned to the Ba 3d5/2 and Ba 3d3/2 core lines of Ba²⁺, respectively. mdpi.com

The Al 2p spectrum provides evidence for the aluminum-oxygen bonding within the aluminate structure. A peak at a binding energy of approximately 74.1 eV is characteristic of the Al 2p state in this compound. researchgate.net Deconvolution of the Al 2p peak can sometimes reveal multiple components, indicating different chemical environments for the aluminum atoms. researchgate.net

The O 1s spectrum is often complex and can be deconvoluted into multiple peaks, representing different types of oxygen bonds. These can include oxygen in the aluminate lattice (Al-O), surface hydroxyl groups (O-H), and sometimes oxygen in carbonate species. researchgate.netmdpi.com

Table 1: Representative XPS Binding Energies for this compound

Element & Core Level Binding Energy (eV) Assignment
Ba 3d5/2 ~780.4 Ba²⁺
Ba 3d3/2 ~795.5 Ba²⁺
Al 2p ~74.1 Al-O
O 1s ~531.3 - 532.4 Al-O, Al(OH)₃, AlO(OH)

Note: Exact binding energies can vary slightly depending on the specific composition, synthesis method, and instrument calibration.

Thermal Analysis Techniques for Phase Transformations and Reaction Dynamics

Thermal analysis techniques are vital for studying the phase transformations, thermal stability, and reaction kinetics of this compound during its formation and under heating.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as a function of temperature. This allows for the detection of thermal events such as phase transitions, crystallization, and decomposition. filab.fr In the study of this compound synthesis, DTA is used to characterize the precursor gels. researchgate.net The DTA curves can reveal exothermic peaks corresponding to the crystallization of different this compound phases. For example, in the formation of this compound from precursor materials, DTA can identify the temperatures at which various crystalline phases, such as BaAl₂O₄, form. researchgate.net The technique is also used to determine the thermal stability of materials; for instance, DTA can identify the temperatures at which phase transitions from γ-Al₂O₃ to θ-Al₂O₃ and subsequently to α-Al₂O₃ occur in alumina (B75360), a key component in this compound synthesis. bibliotekanauki.pl

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. torontech.comegyankosh.ac.intainstruments.com TGA is crucial for understanding the decomposition of precursor materials and the formation of the final this compound product. A typical TGA curve for a this compound precursor might show initial weight loss due to the evaporation of adsorbed water, followed by further weight loss at higher temperatures corresponding to the decomposition of organic components (from sol-gel synthesis) or the release of carbon dioxide from barium carbonate. researchgate.netmdpi.com By analyzing the TGA data, researchers can determine the temperature ranges for these decomposition steps and ensure complete reaction to form the desired this compound phase. researchgate.net For example, studies have used TGA to analyze the thermal decomposition of barium carbonate precursors in the synthesis of this compound. mdpi.com The combination of TGA and DTA provides a powerful tool for mapping the reaction pathways and optimizing the calcination temperatures for the synthesis of pure-phase this compound. researchgate.net

Table 2: Summary of Thermal Events in this compound Synthesis from Precursors

Temperature Range (°C) Observed Event Technique
< 200 Loss of adsorbed water TGA
200 - 600 Decomposition of organic precursors/hydroxides TGA/DTA
> 800 Formation of BaAl₂O₄ phase DTA
> 1200 Formation of other this compound phases (e.g., Ba-β-Al₂O₃) DTA

Note: The specific temperatures and events can vary significantly based on the starting materials and synthesis conditions.

Theoretical and Computational Research on Barium Aluminate Systems

First-Principles Calculations (Density Functional Theory - DFT) for Electronic Structure and Energetics

First-principles calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, energetics, and related properties of barium aluminate (BaAl₂O₄). These calculations solve the quantum mechanical equations governing the behavior of electrons in the material, providing a fundamental understanding of its properties without empirical data.

Studies have focused on the hexagonal crystal structure of BaAl₂O₄. DFT calculations have determined that it is an indirect-gap material. bohrium.com The calculated band gap is approximately 6.40 eV, a value that aligns closely with experimental observations. bohrium.com Analysis of the density of states reveals that the top of the valence band is primarily composed of O 2p orbitals, while the bottom of the conduction band consists mainly of Ba 4d orbitals. bohrium.com

DFT has also been employed to investigate the properties of different polymorphs of BaAl₂O₄, specifically the ferroelectric (P6₃ space group) and paraelectric (P6₃22 space group) phases. uspex-team.org These calculations provide valuable data on their structural parameters, dielectric constants, and vibrational properties. For instance, the theoretical refractive index for the ferroelectric phase was calculated to be 1.77, which agrees well with experimental data. uspex-team.org The introduction of defects, such as oxygen vacancies, has also been modeled. These vacancies create impurity states above the valence band, which can enhance the material's optical absorption properties. researchgate.net

Furthermore, the energetics and electronic structure of various BaAl₂O₄ surfaces, such as (0001), (1010), and (1120), have been explored using first-principles calculations. researchgate.net This research is vital for understanding surface-related phenomena, which are critical in applications like thermionic cathodes. The simulations also provide detailed electron density maps, illustrating the bonding and charge distribution within the crystal lattice. researchgate.net

Summary of DFT-Calculated Properties for Hexagonal BaAl₂O₄
PropertyCalculated ValueReference
Band Gap6.40 eV (Indirect) bohrium.com
Valence Band MaximumPrimarily O 2p states bohrium.com
Conduction Band MinimumMostly Ba 4d orbitals bohrium.com
Refractive Index (FE Phase)1.77 uspex-team.org
Optical Transmittance (FE Phase)92.3% uspex-team.org
Lattice Parameters (P6₃22)a=b=5.2254 Å, c=8.8030 Å researchgate.net

Molecular Dynamics Simulations for Atomic-Level Processes (e.g., Diffusion, Phase Transitions)

While first-principles calculations provide detailed electronic and energetic information for static structures, Molecular Dynamics (MD) simulations are employed to study the time-evolution of atomic systems, offering insights into dynamic processes such as diffusion and phase transitions. However, specific MD simulation studies focusing exclusively on this compound are not extensively reported in the available literature.

Research on atomic-level processes in related systems, such as the improper ferroelectric phase transition in BaAl₂O₄, has been analyzed using techniques like infrared powder absorption spectroscopy, which can be complemented by computational models to understand the structural changes. geoscienceworld.org These transitions involve subtle shifts in atomic positions and symmetry, which are computationally demanding to simulate accurately over long timescales. For instance, BaAl₂O₄ undergoes a phase transition from a paraelectric P6₃22 structure to a ferroelectric P6₃ superstructure. geoscienceworld.org

Computational studies on transport phenomena in dispenser cathodes, which use barium aluminates, implicitly consider atomic-level diffusion. These models, however, tend to use phenomenological or thermodynamic approaches rather than full MD simulations to describe the migration of barium atoms through the porous cathode matrix. nasa.govdtic.mil

Thermodynamic Modeling and Calculation of Phase Diagrams

Thermodynamic modeling is essential for understanding phase stability, chemical reactions, and the processing of this compound materials. The CALPHAD (CALculation of PHAse Diagrams) technique is a powerful computational method used to assess thermodynamic data and calculate phase diagrams for multi-component systems. researchgate.netonera.frfraunhofer.de

For the binary BaO-Al₂O₃ system, the CALPHAD approach has been used to optimize a self-consistent set of thermodynamic functions based on available experimental phase equilibrium and thermodynamic property data. researchgate.netresearchgate.net In these models, the liquid phase is often described using an ionic two-sublattice model, such as (Al³⁺, Ba²⁺)ₚ(AlO₂¹⁻, O²⁻)ᵩ, while the solid intermediate compounds (e.g., BaAl₂O₄, Ba₃Al₂O₆, BaAl₁₂O₁₉) are treated as stoichiometric phases. researchgate.netresearchgate.net The optimization process involves fitting the model parameters to experimental data, resulting in a thermodynamic description that can be used to calculate the phase diagram and predict the stability of different phases as a function of temperature and composition. researchgate.net

Thermodynamic analysis has also been performed to determine the Gibbs free energy of formation for various this compound compounds. nuczu.edu.ua These calculations help to predict the feasibility and optimal temperature ranges for the synthesis of specific phases. For example, calculations show that the formation of Ba₄Al₂O₇ and Ba₅Al₂O₈ is thermodynamically probable around 1300 K, while phases like Ba₇Al₂O₁₀ and Ba₈Al₂O₁₁ require higher temperatures of 1350–1450 K. nuczu.edu.ua

Thermodynamic Models and Findings for the BaO-Al₂O₃ System
MethodologyKey FindingsReference
CALPHAD TechniqueOptimization of thermodynamic parameters for the binary system. researchgate.net, researchgate.net, researchgate.net
Ionic Two-Sublattice ModelUsed to describe the liquid phase in the BaO-Al₂O₃ system. researchgate.net
Gibbs Free Energy CalculationDetermined formation feasibility and synthesis temperatures for various this compound phases. nuczu.edu.ua

Modeling of Transport Phenomena (e.g., Barium Transport in Cathodes)

Barium aluminates are a key component of dispenser cathodes, where they serve as the source of barium (Ba) that lowers the work function of the cathode surface. aip.org The transport of barium from the aluminate impregnant within the porous tungsten matrix to the emitting surface is a critical process that governs the cathode's performance and lifetime. nasa.govcathode.com Consequently, significant effort has been dedicated to modeling this transport phenomenon.

Early models focused on the mechanisms of barium transport within the porous tungsten emitter. These studies debated the dominant transport mechanism, with some proposing vapor transport via Knudsen flow and others suggesting that surface diffusion along the pore walls is the primary mode of transport. dtic.mil The distinction is significant, as Knudsen flow is proportional to the pore radius, whereas diffusive flow is inversely proportional, leading to different design criteria for the cathode's porosity. dtic.mil

More recent and comprehensive models couple thermochemical calculations with diffusion models. nasa.gov A thermochemical model, often based on the BaO-CaO-Al₂O₃ phase diagram, is used to determine the partial pressures of gaseous Ba and BaO within the emitter pores as a function of temperature. nasa.gov These partial pressures then serve as the source term for a diffusion model that describes the transport of these species through the cathode's internal environment, which may include an inert gas like xenon. nasa.gov

Numerical simulations have also been developed to model barium transport within the internal plasma of hollow cathodes. aip.orgresearchgate.net These models show that barium atoms flowing out of the porous insert are rapidly ionized in the plasma. The resulting Ba⁺ ions are then driven back to the emitter surface by the electric field and drag from the xenon ion flow. aip.orgaip.orgresearchgate.net This "recycling" mechanism is highly effective and can maintain a high surface coverage of barium, which is essential for low-temperature, high-current-density electron emission. aip.orgresearchgate.net The effectiveness of this recycling is influenced by the cathode's geometry, such as the orifice diameter. aip.orgresearchgate.net

Summary of Barium Transport Models in Cathodes
Model TypeFocusKey MechanismsReference
Internal Transport ModelTransport within porous tungsten matrixKnudsen flow vs. Surface diffusion dtic.mil
Coupled Thermochemistry/Diffusion ModelBa/BaO supply and loss from emitterThermochemical generation, Gaseous diffusion nasa.gov
Numerical Plasma ModelBa transport in internal cathode plasmaIonization of Ba, Recirculation via electric field and ion drag aip.org, researchgate.net, aip.org
3-D Multiphysics ModelCathode activation processHeat transfer coupled with Ba transport semanticscholar.org

Future Research Directions and Emerging Applications of Barium Aluminate

Development of Novel Synthesis Routes for Tailored Morphologies and Architectures

The functionality of barium aluminate is intrinsically linked to its physical form. Consequently, a significant thrust of future research is the development of advanced synthesis methods that allow for precise control over the morphology and architecture of the resulting materials. Traditional solid-state reactions, which often require high temperatures, are being supplemented and, in some cases, replaced by more sophisticated, low-temperature techniques.

Researchers are increasingly turning to wet-chemical routes such as sol-gel, co-precipitation, and hydrothermal methods. These approaches offer greater control over particle size, shape, and crystallinity. For instance, the hydrothermal method has been successfully employed to synthesize single crystalline this compound nanoplatelets. This technique allows for the manipulation of reaction parameters like temperature, pressure, and precursor concentration to yield specific morphologies.

A key area of innovation lies in the use of structure-directing agents or templates. For example, cetyltrimethylammonium bromide (CTAB) has been utilized as a morphology-directing agent in the hydrothermal synthesis of this compound nanoplatelets. The future will likely see the exploration of a wider range of surfactants, polymers, and even biological molecules to guide the self-assembly of this compound into complex, hierarchical structures such as nanofibers, nanotubes, and porous frameworks. researchgate.net The goal is to create materials with high surface areas and tailored pore structures, which are desirable for applications in catalysis and sensing.

Synthesis MethodKey AdvantagesResulting Morphologies
Hydrothermal Low temperature, high purity, good crystallinityNanoplatelets, nanorods
Sol-Gel Homogeneous mixing, low processing temperatureNanoparticles, thin films researchgate.net
Combustion Rapid, energy-efficient, fine particle sizeNanocrystals, porous structures researchgate.net
Microwave-assisted Rapid heating, uniform temperature distributionNanoparticles

Exploration of New Doping Strategies and Co-Activators for Enhanced Functionality

The luminescent properties of this compound are central to many of its applications, particularly in phosphors for lighting and displays. nanorh.com Future research will continue to focus on enhancing these properties through innovative doping and co-activation strategies. While europium (Eu²⁺) is a well-established activator for achieving bright phosphorescence, the exploration of other rare-earth and transition metal ions as dopants and co-dopants is a vibrant area of investigation. nih.gov

The introduction of co-activator ions, such as dysprosium (Dy³⁺) and neodymium (Nd³⁺), has been shown to significantly improve the afterglow intensity and duration of Eu²⁺-doped this compound phosphors. nih.gov The mechanism often involves the co-activator ions acting as hole traps, which store the excitation energy and release it slowly to the Eu²⁺ emission centers. Future work will likely involve a systematic screening of various lanthanide and transition metal ions to identify new co-activator systems with even greater efficiency.

Furthermore, researchers are investigating the impact of non-rare-earth ions on the luminescent properties of this compound. The introduction of alkali or alkaline earth metal ions can modify the crystal field around the activator ions, leading to shifts in the emission wavelength and improvements in quantum efficiency. Understanding the synergistic effects between different dopants and co-activators will be crucial for designing next-generation phosphors with tailored emission colors and decay characteristics.

Dopant/Co-activatorRoleEffect on Luminescence
Europium (Eu²⁺) ActivatorPrimary emission center nih.gov
Dysprosium (Dy³⁺) Co-activator/TrapEnhances afterglow duration and intensity nih.govscience.gov
Neodymium (Nd³⁺) Co-activator/TrapImproves luminescence intensity researchgate.net
Samarium (Sm³⁺) Co-activator/TrapModifies trap energy levels nih.gov

Deeper Understanding of Defect-Property Relationships through Correlated Experimental and Theoretical Studies

The performance of this compound in various applications is profoundly influenced by the presence of defects within its crystal structure. These defects, which can include vacancies, interstitials, and anti-site defects, play a critical role in processes such as ionic conductivity and luminescence. A key future research direction is to gain a more fundamental understanding of the relationship between these defects and the material's properties.

This will require a combined approach that integrates advanced experimental characterization techniques with theoretical modeling. Experimental methods such as positron annihilation spectroscopy, electron paramagnetic resonance, and high-resolution transmission electron microscopy can provide valuable information about the types and concentrations of defects present in a material.

Complementing these experimental studies, computational methods like density functional theory (DFT) are powerful tools for investigating the formation energies of different defects and their impact on the electronic band structure and local atomic arrangement. aps.org For example, theoretical calculations can help to elucidate the role of specific defects as electron or hole traps in long-persistent phosphors. researchgate.net By correlating experimental observations with theoretical predictions, researchers can develop a comprehensive model of defect-property relationships in this compound, paving the way for the rational design of materials with optimized performance.

Design and Synthesis of this compound-Based Functional Materials with Targeted Performance

Building on the fundamental understanding of synthesis, doping, and defect chemistry, a major area of future research will be the design and fabrication of this compound-based functional materials for specific applications. This involves moving beyond single-phase materials to create composites, heterostructures, and multifunctional systems.

For example, the incorporation of this compound into polymer or ceramic matrices can lead to the development of robust, processable materials with tailored optical and mechanical properties. ias.ac.in Nickel/barium hexa-aluminate composite coatings have been developed through electrodeposition, demonstrating the potential for creating materials with enhanced hardness and wear resistance. ias.ac.inias.ac.in

Another promising avenue is the development of this compound-based sensors. The sensitivity and selectivity of such sensors could be enhanced by creating porous this compound structures with a high surface area and functionalizing the surface with specific molecules or nanoparticles. The combination of the luminescent properties of this compound with the catalytic or sensing capabilities of other materials could lead to the development of novel devices for environmental monitoring and medical diagnostics.

Computational Material Design for Predictive Synthesis and Optimization

The traditional trial-and-error approach to materials discovery is time-consuming and expensive. Computational materials science offers a powerful alternative for accelerating the design and discovery of new materials with desired properties. In the context of this compound, computational tools can be used to predict the stability of new phases, screen potential dopants and co-activators, and optimize synthesis conditions.

Methods such as DFT can be used to calculate the electronic and optical properties of hypothetical this compound compounds with different compositions and crystal structures. aps.org This allows researchers to identify promising candidates for experimental synthesis. Furthermore, machine learning algorithms can be trained on existing experimental and computational data to develop predictive models that can guide the synthesis of materials with targeted properties.

The ultimate goal is to create a closed-loop system where computational predictions guide experimental synthesis, and the experimental results are then used to refine the computational models. This integrated approach will be essential for exploring the vast compositional and structural landscape of this compound-based materials and for accelerating the development of new technologies based on this versatile compound.

Q & A

Basic Research Questions

Q. What are the key synthesis methods for barium aluminate, and how do parameters like pH influence phase purity?

  • Methodology : this compound is typically synthesized via precipitation, sol-gel, or solid-state reactions. For precipitation methods, maintaining a pH range of 10–12 during co-precipitation of Ba²⁺ and Al³⁺ ions is critical to avoid impurities like BaCO₃. Aging the precipitate for 7 days at controlled temperatures (e.g., 60°C) enhances crystallinity and phase purity, as observed in XRD analyses of 3BaO·Al₂O₃ formation . Adjusting pH during synthesis directly impacts hydrolysis rates, which affect crystal growth and phase distribution.

Q. Which characterization techniques are essential for analyzing this compound’s structural and thermal properties?

  • Methodology :

  • XRD : Primary tool for phase identification and quantification (e.g., distinguishing BaAl₂O₄ from Ba₃Al₂O₆). Rietveld refinement can quantify phase ratios .
  • SEM/TEM : Reveals particle morphology and aggregation trends influenced by aging time .
  • TGA/DSC : Assesses thermal stability and dehydration behavior during calcination (e.g., weight loss at 200–400°C due to bound water removal) .

Advanced Research Questions

Q. How can researchers resolve contradictions in phase composition data reported across studies using different synthesis methods?

  • Methodology : Contradictions often arise from variations in aging duration, pH, or calcination protocols. To reconcile discrepancies:

Controlled Replication : Reproduce experiments with strict parameter control (e.g., fixed pH = 11.5 ± 0.2, aging time = 7 days).

Cross-Validation : Combine XRD with FTIR or Raman spectroscopy to detect amorphous phases overlooked in XRD .

Data Normalization : Use Rietveld refinement to account for instrumental errors and quantify phase ratios objectively .
Example: A study found that extending aging from 3 to 7 days increased 3BaO·Al₂O₃ content from 12% to 45%, highlighting aging’s role in phase evolution .

Q. What methodologies are effective for assessing the long-term stability of this compound under environmental stressors (e.g., humidity, temperature)?

  • Methodology :

  • Accelerated Aging Tests : Expose samples to 85°C/85% relative humidity for 14 days, then analyze phase changes via XRD and FTIR to simulate long-term degradation .
  • Leaching Studies : Immerse samples in aqueous solutions (pH 4–10) and measure ion release (e.g., Ba²⁺ via ICP-MS) to evaluate chemical stability .
  • Thermal Cycling : Subject samples to repeated heating-cooling cycles (25–800°C) and monitor crack formation via SEM .

Q. How can experimental designs optimize this compound’s catalytic or phosphor properties while minimizing byproduct formation?

  • Methodology :

  • DoE (Design of Experiments) : Use factorial designs to test interactions between doping agents (e.g., Eu³⁺), calcination temperature (800–1200°C), and holding time.
  • In Situ Spectroscopy : Monitor phase transitions during calcination using high-temperature XRD to identify optimal conditions for luminescent phase formation (e.g., BaMgAl₁₀O₁₇:Eu²⁺) .
  • Surface Modification : Apply sol-gel coatings to reduce surface defects that quench luminescence .

Data Contradiction Analysis Framework

  • Step 1 : Compare synthesis parameters (pH, aging time) across studies to identify outliers .
  • Step 2 : Re-analyze raw XRD data with standardized refinement protocols to minimize interpretation bias .
  • Step 3 : Validate results using complementary techniques (e.g., TEM for amorphous content, BET for surface area correlations) .

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